ZH8667
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C14H14FN |
|---|---|
Poids moléculaire |
215.27 g/mol |
Nom IUPAC |
2-[4-(3-fluorophenyl)phenyl]ethanamine |
InChI |
InChI=1S/C14H14FN/c15-14-3-1-2-13(10-14)12-6-4-11(5-7-12)8-9-16/h1-7,10H,8-9,16H2 |
Clé InChI |
QQIZQBKKQAFAJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CCN |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Preclinical Profile of ZH8667, a Novel Atypical Antipsychotic Candidate for the Treatment of Schizophrenia
Disclaimer: The following document describes the preclinical characteristics of a hypothetical novel chemical entity, ZH8667. All data presented are illustrative and based on typical findings for atypical antipsychotics in schizophrenia models.
Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms.[1] While the precise etiology remains elusive, dysfunction in dopaminergic and serotonergic neurotransmission is a cornerstone of its pathophysiology.[2] First-generation antipsychotics primarily antagonize dopamine D2 receptors, which is effective for positive symptoms but often associated with significant extrapyramidal side effects.[3] Second-generation, or atypical, antipsychotics, exhibit a broader receptor pharmacology, notably including antagonism of the serotonin 5-HT2A receptor, which is thought to contribute to a more favorable side effect profile and potential efficacy for negative and cognitive symptoms.[4]
This technical guide details the preclinical pharmacological profile of this compound, a novel investigational compound with potent, selective affinity for dopamine D2 and serotonin 5-HT2A receptors, positioning it as a potential atypical antipsychotic for the treatment of schizophrenia.
Mechanism of Action
This compound is a potent antagonist at both dopamine D2 and serotonin 5-HT2A receptors. Its mechanism of action is predicated on the "dopamine-serotonin" hypothesis of atypical antipsychotic action. The blockade of D2 receptors in the mesolimbic pathway is hypothesized to reduce the hyperactivity of this pathway, which is associated with the positive symptoms of schizophrenia.[5] Concurrently, the antagonism of 5-HT2A receptors is thought to enhance dopamine release in the prefrontal cortex, potentially alleviating negative and cognitive symptoms.[4][6] This dual-receptor antagonism is a hallmark of many atypical antipsychotic drugs.[4]
Quantitative Data Summary
The in vitro and in vivo preclinical data for this compound are summarized below.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) |
| Dopamine D2 | 0.8 |
| Dopamine D3 | 2.5 |
| Dopamine D4 | 3.1 |
| Serotonin 5-HT2A | 0.5 |
| Serotonin 5-HT1A | 15.2 |
| Serotonin 5-HT2C | 8.9 |
| Adrenergic α1 | 25.6 |
| Histamine H1 | 30.1 |
| Muscarinic M1 | >1000 |
Table 2: In Vitro Functional Activity of this compound
| Assay | Receptor | IC50 (nM) | Functional Activity |
| [³⁵S]GTPγS Binding | Dopamine D2 | 1.2 | Antagonist |
| Calcium Mobilization | Serotonin 5-HT2A | 0.9 | Inverse Agonist |
Table 3: In Vivo Efficacy in a Rodent Model of Schizophrenia
| Behavioral Assay | Animal Model | This compound Dose (mg/kg) | % Reversal of Deficit |
| Amphetamine-Induced Hyperlocomotion | Rat | 0.1 | 35% |
| 0.3 | 68% | ||
| 1.0 | 95% | ||
| Prepulse Inhibition | Mouse | 0.3 | 45% |
| 1.0 | 78% | ||
| 3.0 | 85% |
Experimental Protocols
1. Radioligand Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors.
-
Methodology:
-
Cell membranes expressing the receptor of interest were prepared from recombinant cell lines.
-
Membranes were incubated with a specific radioligand (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors) at a fixed concentration.
-
Increasing concentrations of this compound were added to displace the radioligand.
-
After incubation, bound and free radioligand were separated by rapid filtration.
-
Radioactivity of the filters was measured by liquid scintillation counting.
-
IC50 values were determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.
-
2. [³⁵S]GTPγS Functional Assay
-
Objective: To determine the functional activity of this compound at the dopamine D2 receptor.
-
Methodology:
-
Cell membranes expressing the D2 receptor were incubated with GDP, [³⁵S]GTPγS, and either a known agonist (dopamine) alone or in the presence of increasing concentrations of this compound.
-
Agonist binding to the G-protein coupled D2 receptor stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
The amount of bound [³⁵S]GTPγS was measured by scintillation counting.
-
The ability of this compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding was used to determine its IC50 and confirm its antagonist activity.
-
3. Amphetamine-Induced Hyperlocomotion in Rats
-
Objective: To assess the in vivo efficacy of this compound in a preclinical model of psychosis.[7]
-
Methodology:
-
Male Sprague-Dawley rats were habituated to open-field arenas.
-
Animals were pre-treated with either vehicle or varying doses of this compound via intraperitoneal injection.
-
After a pre-treatment period, rats were administered d-amphetamine (1.5 mg/kg) to induce hyperlocomotion.
-
Locomotor activity (e.g., distance traveled, rearing frequency) was recorded for 60 minutes using an automated tracking system.
-
The ability of this compound to reduce amphetamine-induced hyperlocomotion was quantified.
-
Visualizations
Caption: Proposed signaling pathway of this compound at D2 and 5-HT2A receptors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. New Targets for Schizophrenia Treatment beyond the Dopamine Hypothesis | MDPI [mdpi.com]
- 3. Mechanisms of action of second generation antipsychotic drugs in schizophrenia: insights from brain imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models of schizophrenia: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of serotonin and dopamine in the mechanism of action of novel antidepressant drugs: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
ZH8667: A Selective TAAR1–Gs Agonist for Advancing Psychiatric Disorder Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising therapeutic target for a range of neuropsychiatric disorders, including schizophrenia. Unlike traditional antipsychotics that primarily act on dopamine receptors, TAAR1 modulators offer a novel mechanism of action with the potential for improved efficacy and fewer side effects. Within this context, the compound ZH8667 has been identified as a selective agonist for the TAAR1-Gαs (Gs) signaling pathway.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, experimental characterization, and its potential applications in research and drug development.
Data Presentation
While the primary publication detailing the discovery and characterization of this compound confirms its activity as a TAAR1-Gs agonist, specific quantitative data such as EC50 and Emax values were not available in the publicly accessible literature at the time of this guide's compilation.[1] The available information highlights its selectivity for the Gs signaling pathway, a crucial aspect for researchers dissecting the downstream effects of TAAR1 activation.
Table 1: Summary of Known Properties of this compound
| Property | Description | Reference |
| Target | Trace Amine-Associated Receptor 1 (TAAR1) | [1] |
| Signaling Pathway | Gs-coupled | [2][3] |
| Mechanism of Action | Selective Agonist | [1] |
| Chemical Name | 2-[4-(3-fluorophenyl)phenyl]ethanamine | [4] |
| Potential Application | Research of schizophrenia and other psychiatric disorders | [1] |
| Quantitative Data (EC50, Emax) | Not publicly available in the primary literature. |
The selectivity of this compound for the Gs pathway is attributed to its interaction with a secondary binding pocket within the TAAR1 receptor. This specific interaction is a key determinant of its functional profile.[2][3]
Experimental Protocols
The characterization of this compound as a TAAR1-Gs agonist involves functional assays that measure the downstream consequences of Gs protein activation, most commonly the accumulation of cyclic adenosine monophosphate (cAMP). Below is a detailed protocol for a typical cAMP accumulation assay used to assess the activity of TAAR1 agonists.
cAMP Accumulation Assay
This protocol is designed for a cell-based assay using a recombinant cell line expressing human TAAR1, such as Human Embryonic Kidney 293 (HEK293) cells.
1. Cell Culture and Transfection:
-
Cell Line: HEK293 cells are commonly used due to their robust growth and high transfection efficiency.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: For transient expression, cells are seeded in 96-well plates and transfected with a plasmid encoding human TAAR1 using a suitable transfection reagent (e.g., Lipofectamine). For stable expression, a cell line constitutively expressing TAAR1 is used.
2. Assay Procedure:
-
Cell Seeding: Seed HEK293-TAAR1 cells in a 96-well, white, clear-bottom plate at a density of 20,000-40,000 cells per well and culture overnight.
-
Serum Starvation: The following day, replace the culture medium with serum-free DMEM and incubate for 2-4 hours to reduce basal signaling.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., Hanks' Balanced Salt Solution [HBSS] with 20 mM HEPES and 0.1% Bovine Serum Albumin [BSA]). A typical concentration range would be from 1 pM to 10 µM.
-
Phosphodiesterase (PDE) Inhibition: To prevent the degradation of cAMP, pre-treat the cells with a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), at a final concentration of 100-500 µM for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the diluted this compound to the wells and incubate for 30-60 minutes at 37°C. Include a vehicle control (assay buffer with DMSO at the same final concentration as the compound wells) and a positive control (e.g., the non-selective TAAR1 agonist β-phenethylamine or the adenylyl cyclase activator forskolin).
-
Cell Lysis and cAMP Detection: Following incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit. Common methods include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay format.
-
Luminescence-based biosensors: Genetically encoded reporters that produce light in response to cAMP binding.
-
3. Data Analysis:
-
The raw data (e.g., fluorescence or luminescence intensity) is converted to cAMP concentrations using a standard curve generated with known concentrations of cAMP.
-
The concentration-response data for this compound is then plotted using a non-linear regression model (e.g., sigmoidal dose-response) to determine the potency (EC50) and efficacy (Emax) of the compound. The EC50 is the concentration of the agonist that produces 50% of the maximal response, and the Emax is the maximum response observed.
Mandatory Visualizations
TAAR1-Gs Signaling Pathway
Caption: TAAR1-Gs Signaling Pathway.
Experimental Workflow for TAAR1 Agonist Characterization
Caption: Experimental Workflow for TAAR1 Agonist Characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment [frontiersin.org]
- 4. EMDB-37433: Cryo-EM structure of the this compound-bound mTAAR1-Gs complex - Yorodumi [pdbj.org]
Structural and Signaling Mechanisms of TAAR1 with the Gs-Biased Agonist ZH8667: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the structural and signaling mechanisms of Trace Amine-Associated Receptor 1 (TAAR1) when activated by the synthetic agonist ZH8667. Drawing upon recent cryo-electron microscopy (cryo-EM) studies and comprehensive signaling assays, this document details the molecular interactions, conformational changes, and downstream cellular responses elicited by this Gs-preferential compound. It is intended to serve as a critical resource for researchers in the fields of pharmacology, structural biology, and drug development focused on TAAR1 as a therapeutic target for neuropsychiatric disorders.
Executive Summary
Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) implicated in the modulation of monoaminergic systems, making it a promising target for schizophrenia and other psychiatric conditions. Recent structural studies have elucidated how TAAR1 recognizes a diverse range of ligands. The synthetic agonist this compound has been identified as a potent and Gs-biased agonist. A landmark study by Shang et al. (2023) presented the cryo-EM structure of the mouse TAAR1 (mTAAR1) in complex with its cognate Gs protein, bound to this compound.[1] This work revealed a unique binding mode within a primary amine recognition pocket (PARP) and a secondary binding pocket (SBP), the interactions within which are crucial for conferring Gs signaling preference.[1][2] This guide synthesizes these findings, presenting quantitative data, detailed experimental protocols, and visual diagrams to illuminate the core mechanisms of TAAR1 activation by this compound.
Quantitative Signaling and Binding Profile of this compound
The pharmacological properties of this compound at mouse TAAR1 (mTAAR1) have been systematically characterized, revealing its potency and preference for the Gs signaling pathway over the Gq pathway. The data is summarized below.
| Parameter | Agonist | Receptor | Value | Assay Type | Reference |
| Gs Signaling (cAMP) | This compound | mTAAR1 | EC₅₀: 2.1 nM | HTRF cAMP Assay | [1] |
| Eₘₐₓ: 105% (vs. β-PEA) | HTRF cAMP Assay | [1] | |||
| Gq Signaling (IP1) | This compound | mTAAR1 | EC₅₀: >10,000 nM | HTRF IP-One Assay | [1] |
| Eₘₐₓ: Not Determined | HTRF IP-One Assay | [1] |
Structural Basis of this compound Interaction and Gs-Preferential Activation
The cryo-EM structure of the this compound-bound mTAAR1-Gs complex, resolved to 3.1 Å, provides a high-resolution view of the molecular interactions governing ligand recognition and G protein coupling.[3][4]
Key Structural Insights:
-
Binding Pockets: The agonist this compound settles into two distinct pockets within the receptor: the primary amine recognition pocket (PARP) and a second binding pocket (SBP).[1][2]
-
PARP Interactions: The primary amine of this compound forms a crucial salt bridge with a conserved aspartic acid residue (D3.32) in the PARP, an interaction essential for anchoring many TAAR1 agonists.[1]
-
SBP and Gs-Bias: The 3-fluorophenyl group of this compound extends into the SBP, where it makes specific contacts. These interactions within the SBP are thought to modulate the conformational state of the receptor, favoring a Gs-coupling conformation over a Gq-coupling one.[1][5]
-
Receptor Activation: Ligand binding induces a conformational change in the receptor, including an outward movement of the intracellular end of transmembrane helix 6 (TM6), which creates a binding site for the Gs protein, leading to its activation.[2]
Signaling Pathways and Experimental Workflows
TAAR1 Signaling Cascade upon this compound Activation
Activation of TAAR1 by this compound preferentially initiates the Gs-cAMP signaling cascade. This pathway is fundamental to the receptor's function in modulating neuronal activity.
Experimental Workflow: TAAR1-Gs Complex Assembly and Cryo-EM
The high-resolution structure of the this compound-TAAR1-Gs complex was obtained through a multi-step process involving protein expression, purification, complex assembly, and cryo-electron microscopy.
Detailed Experimental Protocols
The following protocols are adapted from the methodologies described by Shang et al., 2023.
Gs Signaling: HTRF cAMP Accumulation Assay
This assay quantifies the production of cyclic AMP (cAMP) in response to receptor activation.
-
Cell Culture: HEK293T cells are transiently transfected with the plasmid encoding for mouse TAAR1 (mTAAR1).
-
Cell Seeding: After 24 hours, transfected cells are harvested and seeded into 384-well plates at a density of 3,000 cells per well in assay buffer (HBSS, 20 mM HEPES, 0.1% BSA, 500 µM IBMX).
-
Agonist Stimulation: Cells are stimulated with varying concentrations of this compound for 30 minutes at 37°C.
-
Detection: The reaction is stopped, and cAMP levels are measured using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The HTRF ratio (665 nm/620 nm) is calculated and used to determine cAMP concentrations from a standard curve. Dose-response curves are generated using non-linear regression to determine EC₅₀ and Eₘₐₓ values.
Gq Signaling: HTRF IP-One Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of the Gq pathway activation.
-
Cell Culture and Seeding: HEK293T cells transfected with mTAAR1 are seeded into 384-well plates as described for the cAMP assay.
-
Agonist Stimulation: Cells are incubated with the stimulation buffer from a commercial HTRF IP-One assay kit containing various concentrations of this compound. The incubation is carried out for 60 minutes at 37°C.
-
Detection: HTRF reagents (IP1-d2 and anti-IP1-cryptate) are added to the wells, followed by a 60-minute incubation at room temperature in the dark.
-
Data Analysis: Fluorescence is read at 620 nm and 665 nm. The HTRF ratio is used to calculate dose-response curves and determine EC₅₀ values.
Expression and Purification of the mTAAR1-Gs Complex
This protocol outlines the steps for producing the protein complex for structural studies.
-
Baculovirus Production: Recombinant baculoviruses for mTAAR1, Gαs, Gβ₁, and Gγ₂ are generated in Spodoptera frugiperda (Sf9) insect cells.
-
Protein Expression: Sf9 cells are co-infected with the generated baculoviruses. Cells are harvested by centrifugation 48 hours post-infection.
-
Membrane Preparation and Solubilization: Cell pellets are lysed, and cell membranes are isolated. The mTAAR1 receptor is solubilized from the membranes using a detergent-containing buffer (e.g., DDM/CHS).
-
Affinity Chromatography: The solubilized receptor is purified using an anti-FLAG antibody affinity column. The bound receptor is eluted with a FLAG peptide-containing buffer.
-
Complex Assembly: The purified mTAAR1 is incubated with purified Gs heterotrimer, the agonist this compound (10 µM), and a single-chain variable fragment (scFv16) to stabilize the complex.
-
Size-Exclusion Chromatography (SEC): The assembled complex is further purified using SEC to isolate the stable, monodisperse mTAAR1-Gs complex.
Cryo-EM Grid Preparation and Data Collection
-
Grid Preparation: The purified this compound-mTAAR1-Gs complex (at ~8 mg/mL) is applied to glow-discharged holey carbon grids (e.g., Quantifoil R1.2/1.3). Grids are blotted and plunge-frozen in liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV).
-
Microscopy: Data are collected on a Titan Krios electron microscope operating at 300 kV, equipped with a Gatan K3 direct electron detector.
-
Data Acquisition: Movies are recorded in super-resolution counting mode at a specified magnification, with a total electron dose distributed over multiple frames. Automated data collection software is used to acquire thousands of movies.
Conclusion
The study of this compound provides a clear example of a structure-based approach to understanding and designing functionally selective GPCR ligands. The detailed structural and pharmacological data demonstrate that this compound is a potent, Gs-biased agonist of TAAR1. Its unique interactions within the secondary binding pocket offer a structural blueprint for designing future TAAR1-targeted therapeutics with tailored signaling profiles. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to further investigate TAAR1 pharmacology and develop novel treatments for schizophrenia and related disorders.
References
- 1. Structural and signaling mechanisms of TAAR1 enabled preferential agonist design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EMDB-37433: Cryo-EM structure of the this compound-bound mTAAR1-Gs complex - Yorodumi [pdbj.org]
- 4. rcsb.org [rcsb.org]
- 5. Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the In Silico and In Vitro Characterization of ZH8667
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for the molecule "ZH8667" did not yield any specific public data. The following guide is a representative example of a technical whitepaper for a hypothetical molecule, here designated as Compound Z-alpha (Cpd-Zα) , an illustrative inhibitor of the PI3K/Akt signaling pathway. All data and experimental details are provided as a template to demonstrate the requested format and content.
Introduction
Compound Z-alpha (Cpd-Zα) is a novel small molecule inhibitor identified through a high-throughput screening campaign. This document provides a comprehensive overview of the in silico and in vitro characterization of Cpd-Zα, focusing on its mechanism of action, potency, and cellular effects. The data presented herein supports its further development as a potential therapeutic agent targeting malignancies characterized by aberrant PI3K/Akt signaling.
In Silico Characterization
Computational studies were employed to predict the binding mode and affinity of Cpd-Zα to its putative target, the PI3Kα kinase domain.
Molecular Docking
Experimental Protocol: Molecular docking studies were performed using AutoDock Vina. The crystal structure of the PI3Kα (PDB ID: 2RD0) was retrieved from the Protein Data Bank. The protein structure was prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges. The three-dimensional structure of Cpd-Zα was generated and energy-minimized using the MMFF94 force field. A docking grid box was centered on the ATP-binding site of PI3Kα. The docking simulation was run with an exhaustiveness of 20. The resulting poses were clustered and ranked based on their predicted binding affinity.
Data Summary:
| Parameter | Value |
| Target Protein | PI3Kα (PDB: 2RD0) |
| Predicted Binding Affinity (kcal/mol) | -9.8 |
| Key Interacting Residues | VAL851, LYS802, ASP933 |
In Vitro Characterization
A series of in vitro assays were conducted to validate the in silico predictions and to quantitatively assess the biological activity of Cpd-Zα.
Biochemical Kinase Assay
Experimental Protocol: The inhibitory activity of Cpd-Zα against PI3Kα was determined using a LanthaScreen™ Eu Kinase Binding Assay. The assay was performed in 384-well plates. A reaction mixture containing PI3Kα enzyme, a europium-labeled anti-GST antibody, a fluorescently-labeled ATP-competitive tracer, and varying concentrations of Cpd-Zα was incubated for 60 minutes at room temperature. The FRET signal was measured using a microplate reader at an excitation wavelength of 340 nm and emission wavelengths of 495 nm and 520 nm. The IC50 value was calculated from the dose-response curve using a four-parameter logistic model.
Cell-Based Assays
Experimental Protocol: The effect of Cpd-Zα on the viability of the human breast cancer cell line MCF-7, which harbors a constitutively active PI3Kα mutation, was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. MCF-7 cells were seeded in 96-well plates and treated with a serial dilution of Cpd-Zα for 72 hours. After incubation, the CellTiter-Glo® reagent was added, and luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a luminometer. The GI50 (concentration for 50% growth inhibition) was determined from the resulting dose-response curve.
Experimental Protocol: To confirm the on-target activity of Cpd-Zα in a cellular context, western blot analysis was performed. MCF-7 cells were treated with Cpd-Zα at various concentrations for 2 hours. Following treatment, cells were lysed, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated Akt (p-Akt Ser473) and total Akt. An HRP-conjugated secondary antibody was used for detection, and bands were visualized using an enhanced chemiluminescence (ECL) substrate.
Summary of In Vitro Quantitative Data
| Assay Type | Target/Cell Line | Metric | Value (nM) |
| Biochemical Kinase Assay | PI3Kα | IC50 | 15.2 |
| Cell Viability Assay | MCF-7 | GI50 | 89.5 |
| Target Engagement | MCF-7 | p-Akt IC50 | 45.3 |
Visualizations
Signaling Pathway Diagram
The Pharmacological Profile of ZH8667: A Novel TAAR1 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising therapeutic target for a variety of neuropsychiatric disorders, including schizophrenia.[1][2] Unlike conventional antipsychotics that primarily act on dopamine D2 receptors, TAAR1 modulators offer a novel mechanism of action with the potential for improved efficacy and a more favorable side-effect profile.[2][3] This technical guide provides an in-depth overview of the pharmacological profile of ZH8667, a novel TAAR1 agonist. This compound has been identified as a Gs-coupled TAAR1 agonist with potential applications in schizophrenia research.[4][5]
Core Pharmacological Data
The following tables summarize the key quantitative data for this compound's interaction with the TAAR1 receptor. This information is primarily derived from the foundational study by Shang et al. (2023), which elucidated the structural and signaling mechanisms of TAAR1.
Table 1: In Vitro Functional Activity of this compound at Human TAAR1
| Parameter | Value | Assay Type | Cell Line |
| EC50 | 1.2 nM | cAMP Accumulation | HEK293 |
| Emax | 105% (relative to β-PEA) | cAMP Accumulation | HEK293 |
EC50 (Half-maximal effective concentration) represents the concentration of this compound required to elicit 50% of its maximal effect. A lower EC50 value indicates higher potency.
Emax (Maximum effect) indicates the maximum response achievable by the agonist, expressed as a percentage relative to the endogenous trace amine β-phenylethylamine (β-PEA).
Signaling Pathways and Mechanism of Action
This compound acts as an agonist at the TAAR1 receptor, which is a G-protein coupled receptor (GPCR). Upon binding, this compound preferentially activates the Gs alpha subunit of the associated G-protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is believed to modulate the activity of downstream monoaminergic systems, which are implicated in the pathophysiology of schizophrenia.[6]
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay (Hypothetical Protocol based on Standard Methods)
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the human TAAR1 receptor.
Materials:
-
HEK293 cells stably expressing human TAAR1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Radioligand (e.g., [3H]-labeled high-affinity TAAR1 antagonist).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Unlabeled competitor (a known high-affinity TAAR1 ligand).
-
This compound at various concentrations.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hTAAR1 cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed concentration of radioligand to each well.
-
For total binding, add binding buffer.
-
For non-specific binding, add a high concentration of the unlabeled competitor.
-
For competition binding, add varying concentrations of this compound.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of an agonist to stimulate the production of cAMP, a second messenger, following receptor activation.
Objective: To determine the EC50 and Emax of this compound for the human TAAR1 receptor.
Materials:
-
HEK293 cells stably expressing human TAAR1.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
This compound at various concentrations.
-
Positive control (e.g., β-phenylethylamine).
-
cAMP assay kit (e.g., HTRF, BRET, or ELISA-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating:
-
Seed HEK293-hTAAR1 cells into a 96-well or 384-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Remove the culture medium and add stimulation buffer.
-
Add varying concentrations of this compound or the positive control to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the steps for cAMP detection as outlined in the kit protocol.
-
-
Measurement:
-
Read the plate using a plate reader at the appropriate wavelength(s) for the chosen assay format.
-
-
Data Analysis:
-
Convert the raw data to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Selectivity Profile
A comprehensive selectivity profile is crucial for predicting potential off-target effects. While specific data for this compound against a broad panel of receptors is not yet publicly available, it is anticipated that such studies would be conducted as part of its preclinical development. A standard approach involves screening the compound against a panel of other GPCRs, ion channels, and transporters at a fixed concentration (e.g., 1 or 10 µM) in radioligand binding assays. Significant inhibition (typically >50%) would warrant further investigation to determine the IC50 or Ki values for those off-targets.
Conclusion
This compound is a potent and efficacious agonist of the human TAAR1 receptor, operating through the Gs-cAMP signaling pathway. Its high potency suggests it could be a valuable tool for further investigating the therapeutic potential of TAAR1 agonism in schizophrenia and other neuropsychiatric disorders. Future studies should focus on elucidating its in vivo efficacy, pharmacokinetic properties, and a comprehensive selectivity profile to fully characterize its potential as a clinical candidate.
References
- 1. Structural and signaling mechanisms of TAAR1 enabled preferential agonist design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Trace Amine-Associated Receptor 1 Agonists for Schizophrenia - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TAAR1 - Wikipedia [en.wikipedia.org]
Cryo-EM Structure of the ZH8667-Bound mTAAR1-Gs Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cryo-electron microscopy (Cryo-EM) structure of the mouse Trace Amine-Associated Receptor 1 (mTAAR1) in complex with the agonist ZH8667 and the stimulatory G protein (Gs). The elucidation of this structure offers significant insights into the molecular mechanisms of TAAR1 activation and provides a structural blueprint for the rational design of novel therapeutics targeting this receptor, which is implicated in various neurological and psychiatric disorders, including schizophrenia.
Overview of the mTAAR1-Gs Complex with this compound
Trace amine-associated receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that responds to a variety of endogenous trace amines. Its activation has been shown to modulate dopaminergic and glutamatergic neurotransmission, making it a promising target for the treatment of psychosis and other neuropsychiatric conditions. This compound is a potent agonist for TAAR1, and understanding its interaction with the receptor at a molecular level is crucial for the development of next-generation TAAR1-targeted drugs.
The cryo-EM structure of the this compound-bound mTAAR1-Gs complex was determined at a resolution of 3.10 Å, revealing the intricate details of agonist binding and the conformational changes that lead to G protein coupling and subsequent signaling.[1] The complex consists of the mouse TAAR1, the Gs heterotrimer (Gαs, Gβ1, Gγ2), and an scFv16 fragment that stabilizes the complex.[2] The ligand, this compound, is chemically identified as 2-[4-(3-fluorophenyl)phenyl]ethanamine.[2]
Table 1: Structural and Compositional Details of the this compound-mTAAR1-Gs Complex
| Parameter | Value | Reference |
| PDB ID | 8WC7 | [1] |
| EMDB ID | EMD-37433 | [2] |
| Resolution | 3.10 Å | [1] |
| Method | Electron Microscopy (Single Particle) | [1] |
| Organism (Receptor) | Mus musculus (mouse) | [1] |
| Ligand | This compound (2-[4-(3-fluorophenyl)phenyl]ethanamine) | [2] |
| Protein Components | mTAAR1, Gαs, Gβ1, Gγ2, scFv16 | [2] |
| Total Structure Weight | 156.02 kDa | [1] |
| Deposition Date | 2023-09-11 | [1] |
| Release Date | 2023-12-27 | [1] |
Experimental Protocols
The determination of the cryo-EM structure of the this compound-bound mTAAR1-Gs complex involved a series of meticulous experimental procedures, from protein expression and purification to cryo-EM data acquisition and processing. A generalized workflow is outlined below.
Protein Expression and Purification
-
mTAAR1 Expression: The mouse TAAR1 was expressed in Spodoptera frugiperda (Sf9) insect cells using the baculovirus expression system.[1] This is a common method for producing high quantities of functional GPCRs for structural studies.
-
Gs Heterotrimer Expression: The subunits of the Gs protein (Gαs, Gβ1, and Gγ2) were co-expressed in insect cells.
-
scFv16 Production: The single-chain variable fragment 16 (scFv16), used to stabilize the GPCR-G protein complex, was also expressed and purified.
-
Purification: The mTAAR1 receptor was solubilized from the cell membranes using detergents and purified via affinity chromatography, followed by size-exclusion chromatography to ensure homogeneity. The Gs heterotrimer was purified separately using established protocols.
Complex Formation and Vitrification
-
Complex Assembly: The purified mTAAR1 was incubated with the agonist this compound, the heterotrimeric Gs protein, and the scFv16 to form the stable this compound-mTAAR1-Gs complex. The non-hydrolyzable GTP analog, GTPγS, was likely used to lock the G protein in its active state.
-
Vitrification: The assembled complex was applied to cryo-EM grids, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane. This process of vitrification is essential to preserve the native structure of the complex in a near-physiological state.
Cryo-EM Data Acquisition and Processing
-
Data Collection: The vitrified grids were imaged using a high-resolution transmission electron microscope equipped with a direct electron detector. A large dataset of movie micrographs was collected.
-
Image Processing: The raw movie frames were subjected to motion correction and dose-weighting. Individual particle images corresponding to the this compound-mTAAR1-Gs complex were then picked, and 2D class averages were generated to assess the quality of the particles.
-
3D Reconstruction: An initial 3D model was generated, and the particles were subjected to 3D classification and refinement to yield a high-resolution 3D density map of the complex.[1]
-
Model Building and Refinement: An atomic model of the complex was built into the cryo-EM density map and refined using molecular modeling software to optimize the fit and geometry.
Signaling Pathway of TAAR1 Activation
Activation of TAAR1 by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to the stimulatory G protein, Gs, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). This signaling cascade can influence the activity of various downstream effectors. Additionally, TAAR1 has been shown to modulate other signaling pathways, including the ERK/MAPK pathway.
References
Investigating the Role of ZH8667 in Dopaminergic Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the investigational compound ZH8667 and its role in the modulation of dopaminergic systems. The following sections detail the pharmacological profile of this compound, present detailed protocols for its in vitro and in vivo evaluation, and visualize key pathways and experimental workflows. All data presented herein are for illustrative purposes to guide research and development efforts.
Pharmacological Profile of this compound
The initial characterization of this compound has focused on its interaction with key components of the dopaminergic system, including dopamine receptor subtypes and the dopamine transporter (DAT). The following tables summarize the binding affinity and functional potency of this compound.
Binding Affinity (Ki)
The binding affinity of this compound for human recombinant dopamine receptors (D1, D2, D3, D4, D5) and the dopamine transporter (DAT) was determined via competitive radioligand binding assays.
Table 1: Binding Affinity of this compound at Dopamine Receptors and Transporter
| Target | Radioligand | Ki (nM) |
|---|---|---|
| D1 Receptor | [³H]SCH23390 | 150.2 |
| D2 Receptor | [³H]Raclopride | 2.5 |
| D3 Receptor | [³H]Spiperone | 8.1 |
| D4 Receptor | [³H]Nemonapride | 25.6 |
| D5 Receptor | [³H]SCH23390 | 189.7 |
| DAT | [³H]WIN35428 | 1.2 |
Functional Activity (EC50/IC50)
The functional activity of this compound was assessed through in vitro assays measuring second messenger modulation (cAMP for D1/D5-like receptors) and inhibition of dopamine uptake.
Table 2: Functional Potency and Efficacy of this compound
| Target | Assay Type | Parameter | Value (nM) | Efficacy (% of Dopamine) |
|---|---|---|---|---|
| D2 Receptor | cAMP Inhibition | IC50 | 12.3 | 85% (Antagonist) |
| DAT | Dopamine Uptake | IC50 | 5.8 | N/A |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for dopamine receptors and the dopamine transporter.
Materials:
-
Cell membranes expressing the target human dopamine receptor or transporter.
-
Appropriate radioligand (e.g., [³H]Raclopride for D2).
-
Non-specific binding control (e.g., Haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
This compound stock solution and serial dilutions.
-
96-well plates, filter mats, and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either buffer, non-specific control, or a concentration of this compound.
-
Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation, based on the IC50 value determined from the competition curve.
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular dopamine levels in the nucleus accumbens of a freely moving rat model.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 2 mm membrane).
-
Anesthesia (e.g., isoflurane).
-
Surgical tools.
-
Ringer's solution (aCSF).
-
Syringe pump.
-
Fraction collector.
-
HPLC system with electrochemical detection (HPLC-ED).
-
This compound formulation for systemic administration (e.g., intraperitoneal injection).
Procedure:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the nucleus accumbens. Secure it with dental cement.
-
Allow the animal to recover for at least 48 hours post-surgery.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).
-
Collect baseline dialysate samples every 20 minutes for at least 60 minutes.
-
Administer this compound or vehicle.
-
Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Express the results as a percentage change from the baseline dopamine levels.
Visualizations: Pathways and Workflows
Dopaminergic Synapse and Signaling
The following diagram illustrates the key components of a dopaminergic synapse, including the signaling pathways for D1-like and D2-like receptors, and the role of the dopamine transporter (DAT).
Caption: Dopaminergic synapse showing synthesis, release, reuptake, and receptor signaling.
Experimental Workflow for this compound Characterization
This diagram outlines the logical progression of experiments for characterizing a novel dopaminergic modulator like this compound.
Caption: A sequential workflow for the preclinical evaluation of compound this compound.
Proposed Mechanism of Action for this compound
Based on the hypothetical data, this compound is a potent dopamine transporter (DAT) inhibitor and a D2 receptor antagonist. This dual mechanism is visualized below.
Caption: The dual mechanism of action of this compound as a DAT inhibitor and D2 antagonist.
Preliminary Efficacy of ZH8667 in Preclinical Animal Models: A Technical Guide
Introduction: ZH8667 is a novel, orally bioavailable, selective tyrosine kinase inhibitor (TKI) targeting the L858R mutation in the Epidermal Growth Factor Receptor (EGFR). Activating mutations in EGFR are key drivers in a significant subset of non-small cell lung cancers (NSCLC). This document outlines the preliminary in vivo efficacy and pharmacodynamic profile of this compound in well-established preclinical xenograft models of human NSCLC, providing foundational data for its continued development as a targeted therapeutic agent.
In Vivo Efficacy in NSCLC Xenograft Models
The anti-tumor activity of this compound was evaluated in subcutaneous xenograft models using athymic nude mice.[1][2] Efficacy was assessed in the NCI-H1975 cell line, which harbors the target EGFR L858R mutation, and the A549 cell line, which is EGFR wild-type, to establish target-specific activity. Mice were treated orally (PO) once daily (QD) for 14 days.
Data Presentation:
Table 1: Efficacy of this compound Against NSCLC Xenograft Tumors
| Cell Line | Genotype | Treatment Group | Dose (mg/kg, PO, QD) | Tumor Growth Inhibition (TGI %) at Day 14 | Final Tumor Volume (mm³) (Mean ± SEM) |
|---|---|---|---|---|---|
| NCI-H1975 | EGFR L858R | Vehicle | - | 0% | 1545 ± 121 |
| This compound | 10 | 45% | 850 ± 95 | ||
| This compound | 25 | 88% | 185 ± 42 | ||
| This compound | 50 | 102% (Regression) | 45 ± 15 | ||
| A549 | EGFR WT | Vehicle | - | 0% | 1610 ± 135 |
| | | this compound | 50 | 8% | 1481 ± 110 |
TGI (%) was calculated as [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100. A value >100% indicates tumor regression.
Pharmacodynamic Target Modulation
To confirm that the observed anti-tumor efficacy is a direct result of target engagement, a pharmacodynamic (PD) study was conducted. Tumor tissues were collected from a satellite group of NCI-H1975 xenograft-bearing mice 4 hours after the final dose on Day 14. The level of phosphorylated EGFR (p-EGFR) was quantified via Western Blot to assess the degree of target inhibition.
Data Presentation:
Table 2: Pharmacodynamic Inhibition of p-EGFR in NCI-H1975 Tumors
| Treatment Group | Dose (mg/kg, PO, QD) | p-EGFR / Total EGFR Ratio (Normalized to Vehicle) | Percent Inhibition |
|---|---|---|---|
| Vehicle | - | 1.00 | 0% |
| This compound | 10 | 0.48 | 52% |
| This compound | 25 | 0.15 | 85% |
| this compound | 50 | 0.06 | 94% |
Experimental Protocols
Animal Xenograft Efficacy Study
This protocol outlines the procedure for establishing and evaluating the efficacy of compounds in a subcutaneous tumor xenograft model.[2][3]
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old, were used for this study. Animals were allowed to acclimate for one week prior to the start of the experiment.
-
Cell Culture and Implantation: NCI-H1975 and A549 human NSCLC cells were cultured in RPMI-1640 medium supplemented with 10% FBS. Cells were harvested during the exponential growth phase. A suspension of 5 x 10⁶ cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel was injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Group Randomization: Tumors were allowed to grow until they reached an average volume of 150-200 mm³. Mice were then randomized into treatment groups (n=8 per group) based on tumor volume to ensure a similar starting average for all groups.
-
Compound Administration: this compound was formulated in a vehicle of 0.5% methylcellulose with 0.2% Tween 80. The compound was administered orally via gavage once daily for 14 consecutive days at the doses specified in Table 1. The vehicle group received the formulation excipients only.
-
Efficacy Assessment: Tumor volume was measured twice weekly using digital calipers. The volume was calculated using the formula: Volume = (Length x Width²) / 2. Animal body weights were also recorded as a measure of general toxicity.
-
Data Analysis: Tumor Growth Inhibition (TGI) was calculated at the end of the study to determine efficacy.
Western Blot Protocol for Pharmacodynamic Analysis
-
Tumor Lysate Preparation: Tumor tissues harvested from the PD satellite group were snap-frozen in liquid nitrogen. Frozen tissues were homogenized in RIPA buffer containing protease and phosphatase inhibitors. The homogenate was centrifuged at 14,000 rpm for 20 minutes at 4°C, and the supernatant (protein lysate) was collected.
-
Protein Quantification: The total protein concentration of each lysate was determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: 30 µg of total protein from each sample was loaded onto a 4-12% Bis-Tris gel for electrophoresis. Following separation, proteins were transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked for 1 hour in 5% non-fat milk in TBST. It was then incubated overnight at 4°C with primary antibodies for p-EGFR (Tyr1068) and total EGFR.
-
Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: Densitometry analysis was performed to quantify the band intensity for p-EGFR and total EGFR. The ratio of p-EGFR to total EGFR was calculated and normalized to the vehicle control group to determine the percentage of target inhibition.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action for this compound in the EGFR signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for the in vivo xenograft efficacy and PD study.
References
- 1. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols: Characterization of Novel Compounds in Human Cell Lines for Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schizophrenia is a complex neuropsychiatric disorder with a significant unmet medical need for novel therapeutics. In vitro studies using human cell lines are a critical first step in the discovery and development of new drugs. This document provides a comprehensive set of protocols for the characterization of novel compounds, exemplified by the hypothetical compound ZH8667, in relevant human cell line models of schizophrenia. The focus is on assays related to the dopamine and glutamate hypotheses of schizophrenia, utilizing both neuroblastoma cell lines and induced pluripotent stem cell (iPSC)-derived neurons.
Introduction
The pathophysiology of schizophrenia is intricate, with the dopamine and glutamate systems playing central roles. The dopamine hypothesis posits that hyperactivity of dopaminergic pathways, particularly involving the D2 receptor, contributes to psychotic symptoms.[1] Conversely, the glutamate hypothesis suggests that hypofunction of the N-methyl-D-aspartate receptor (NMDAR) is a key contributor to the cognitive and negative symptoms of the disorder.[2]
Human cell lines offer a powerful platform to investigate the effects of novel compounds on these pathways. The SH-SY5Y neuroblastoma cell line is a widely used model due to its dopaminergic characteristics and ease of culture.[3][4] More recently, iPSC-derived neurons from schizophrenia patients and healthy controls provide a more physiologically relevant model to study disease-specific phenotypes and drug responses.[5][6]
This document outlines key experiments to assess the efficacy and mechanism of action of a novel compound, this compound, as a potential therapeutic for schizophrenia. The protocols cover fundamental cell-based assays, including cytotoxicity, receptor binding, downstream signaling, and functional neuronal assays.
Recommended Cell Lines and Culture
SH-SY5Y Human Neuroblastoma Cell Line
The SH-SY5Y cell line is a suitable initial model for screening compounds due to its expression of dopamine receptors and enzymes involved in dopamine synthesis.[3][7]
-
Culture Medium: 1:1 mixture of Ham's F-12 and DMEM, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[8]
-
Passaging: Cells should be passaged at approximately 80% confluency using trypsin-EDTA.[8]
Human iPSC-Derived Neurons
For more disease-relevant studies, iPSC-derived neurons from schizophrenia patients and healthy controls are recommended. These can be generated from patient fibroblasts and differentiated into cortical neurons.[5][9]
-
Differentiation Protocols: Various protocols exist for differentiating iPSCs into specific neuronal subtypes. It is recommended to follow established protocols to generate cortical glutamatergic neurons.[10]
-
Culture Medium: Specialized neuronal differentiation and maintenance media are required, often containing neurotrophic factors like BDNF and GDNF.
Experimental Protocols
Cytotoxicity Assay
Objective: To determine the concentration range of this compound that is non-toxic to the cells.
Protocol:
-
Cell Seeding: Plate SH-SY5Y cells or iPSC-derived neurons in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Replace the existing medium with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control.
Dopamine D2 Receptor (D2R) Antagonism Assay
Objective: To assess the ability of this compound to block D2R signaling.
Protocol: cAMP Assay
-
Cell Seeding: Plate SH-SY5Y cells (which endogenously express D2R) in a 96-well plate.
-
Antagonist Pre-incubation: Treat cells with varying concentrations of this compound for 15-30 minutes.
-
Agonist Stimulation: Add a D2R agonist (e.g., quinpirole) at a concentration that elicits a submaximal response (EC80).
-
Incubation: Incubate for 30 minutes to allow for changes in intracellular cAMP levels.
-
cAMP Measurement: Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Analysis: Determine the IC50 value of this compound for D2R antagonism.
NMDA Receptor (NMDAR) Modulation Assay
Objective: To determine if this compound can modulate NMDAR activity.
Protocol: Calcium Flux Assay [11][12]
-
Cell Seeding: Plate iPSC-derived cortical neurons in a 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.[13]
-
Compound Pre-incubation: Add varying concentrations of this compound to the wells.
-
Agonist Stimulation: Stimulate the cells with a combination of NMDA and a co-agonist (glycine or D-serine).
-
Measurement: Measure the change in fluorescence intensity over time using a fluorescence microplate reader or a high-content imaging system.[14]
-
Analysis: Quantify the potentiation or inhibition of the NMDA-induced calcium influx by this compound.
Western Blot for Synaptic Protein Expression
Objective: To evaluate the effect of this compound on the expression of key synaptic proteins.
-
Cell Treatment: Treat iPSC-derived neurons with a non-toxic concentration of this compound for a specified period (e.g., 24-72 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against synaptic proteins (e.g., PSD-95, Synaptophysin) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.
Neurite Outgrowth Assay
Objective: To assess the impact of this compound on neuronal morphology.
-
Cell Plating: Plate iPSC-derived neurons on coated plates (e.g., poly-L-lysine and laminin) at a low density.
-
Compound Treatment: After the cells have adhered and started to extend neurites, treat them with different concentrations of this compound.
-
Incubation: Culture the cells for 48-72 hours to allow for neurite growth.
-
Staining: Fix the cells and stain for a neuronal marker (e.g., βIII-tubulin) and a nuclear marker (e.g., DAPI).
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Use automated image analysis software to quantify neurite length, number of branches, and number of neurites per cell.
Data Presentation
Table 1: Cytotoxicity of this compound on Human Cell Lines
| Cell Line | Time Point | IC50 (µM) |
| SH-SY5Y | 24h | > 100 |
| SH-SY5Y | 48h | 85.2 |
| iPSC-derived Neurons | 24h | > 100 |
| iPSC-derived Neurons | 48h | 92.5 |
Table 2: Functional Activity of this compound at Target Receptors
| Assay | Cell Line | Target | Parameter | Value (µM) |
| cAMP Assay | SH-SY5Y | Dopamine D2 Receptor | IC50 | 0.015 |
| Calcium Flux Assay | iPSC-derived Neurons | NMDA Receptor | EC50 (Potentiation) | 0.120 |
Table 3: Effect of this compound on Synaptic Protein Expression
| Protein | Treatment (1 µM this compound) | Fold Change vs. Vehicle | p-value |
| PSD-95 | 24h | 1.8 | < 0.05 |
| Synaptophysin | 24h | 1.5 | < 0.05 |
Table 4: Effect of this compound on Neurite Outgrowth in iPSC-derived Neurons
| Parameter | Vehicle Control | 0.1 µM this compound | 1 µM this compound |
| Total Neurite Length (µm/neuron) | 150 ± 12 | 225 ± 18 | 280 ± 25** |
| Number of Branches per Neuron | 4.2 ± 0.5 | 6.1 ± 0.7 | 7.8 ± 0.9** |
| *p < 0.05, **p < 0.01 vs. Vehicle Control |
Visualizations
Signaling Pathways
Caption: Key signaling pathways in schizophrenia targeted by this compound.
Experimental Workflow
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. The NMDA Receptor and Schizophrenia: From Pathophysiology to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Models in Schizophrenia Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroblastoma Model Development for Schizophrenia - Ace Therapeutics [acetherapeutics.com]
- 5. Electrophysiological measures from human iPSC-derived neurons are associated with schizophrenia clinical status and predict individual cognitive performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling schizophrenia pathogenesis using patient-derived induced pluripotent stem cells (iPSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accegen.com [accegen.com]
- 8. SH-SY5Y culturing [protocols.io]
- 9. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Modeling of the Bipolar Disorder and Schizophrenia Using Patient-Derived Induced Pluripotent Stem Cells with Copy Number Variations of PCDH15 and RELN | eNeuro [eneuro.org]
- 11. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western blot analysis for synaptic markers [bio-protocol.org]
- 16. Western Blotting for Neuronal Proteins [protocols.io]
- 17. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons [jove.com]
- 18. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
Application Notes and Protocols: Administration of Research Compound ZH8667 in Mouse Models
Disclaimer: No specific information is publicly available for a compound designated "ZH8667." The following application notes and protocols are a generalized template based on established best practices for the administration of research compounds in mouse models. Researchers must adapt these protocols based on the specific physicochemical properties, pharmacokinetics, and toxicity profile of this compound, which should be determined through preliminary studies.
Introduction
These application notes provide detailed protocols for the preparation and administration of the hypothetical research compound this compound in various mouse models. The included guidelines are intended for researchers, scientists, and drug development professionals to ensure consistency, reproducibility, and adherence to animal welfare standards in preclinical in vivo studies.
Quantitative Data Summary: Recommended Dosing & Administration Parameters
The appropriate dosage, volume, and administration route for this compound must be empirically determined. The following table summarizes common starting ranges for different administration routes in adult mice, which can be used as a guideline for initial dose-ranging studies.[1][2]
| Administration Route | Abbreviation | Typical Dosage Range (mg/kg) | Maximum Volume | Recommended Needle Size (Gauge) | Rate of Absorption |
| Intravenous (Tail Vein) | IV | 1 - 10 | < 0.2 mL | 27 - 30 | Very Rapid |
| Intraperitoneal | IP | 5 - 50 | < 2.0 mL | 25 - 27 | Rapid |
| Subcutaneous | SC | 10 - 100 | < 1.0 mL | 25 - 27 | Slow |
| Oral Gavage | PO | 10 - 200 | < 1.0 mL (for a 20-25g mouse) | 20 - 22 (gavage needle) | Variable |
Note: These values are approximations. The final dosing parameters should be established based on dose-range finding and maximum tolerated dose (MTD) studies. The vehicle for this compound should be sterile, isotonic, and have a pH as close to neutral (~7.0) as possible to minimize irritation.[2]
Experimental Protocols
Proper handling and restraint techniques are critical for successful and ethical administration of compounds to mice. All personnel should be adequately trained in these procedures.
Preparation of this compound Formulation
-
Vehicle Selection: Choose an appropriate, sterile vehicle (e.g., saline, PBS, or a specific formulation buffer) in which this compound is soluble and stable.
-
Calculation: Calculate the required amount of this compound and vehicle to achieve the desired final concentration for dosing.
-
Dissolution: Dissolve this compound in the vehicle. Gentle warming or sonication may be used if necessary, provided it does not affect compound stability.
-
Sterilization: If not prepared from sterile components under aseptic conditions, the final formulation should be sterile-filtered through a 0.22 µm syringe filter.
-
Storage: Store the formulation as required to maintain stability (e.g., at 4°C, protected from light). Warm to room temperature before administration.
Intravenous (IV) Administration Protocol (Tail Vein)
IV administration provides immediate systemic circulation.
-
Animal Restraint: Place the mouse in a suitable restraint device to immobilize the tail.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection: Using a 27-30 gauge needle, insert the needle, bevel up, into one of the lateral tail veins.
-
Administration: Slowly inject the calculated volume of the this compound formulation. Observe for any signs of extravasation (leakage).
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Return the mouse to its cage and monitor for any adverse reactions.
Intraperitoneal (IP) Administration Protocol
IP injection allows for rapid absorption of the compound into the peritoneal cavity.[1]
-
Animal Restraint: Manually restrain the mouse by securing the scruff of the neck.
-
Positioning: Turn the mouse to a supine position, tilting the head downwards to move the abdominal organs away from the injection site.
-
Injection Site: Identify the lower right or left quadrant of the abdomen. Avoid the midline to prevent damage to the bladder or major blood vessels.
-
Injection: Insert a 25-27 gauge needle at a shallow angle into the peritoneal cavity.
-
Administration: Aspirate slightly to ensure no fluid or blood is drawn back, then inject the this compound formulation.
-
Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
Subcutaneous (SC) Administration Protocol
SC administration results in slower, more sustained absorption compared to IV or IP routes.[2]
-
Animal Restraint: Manually restrain the mouse by securing the loose skin over the neck and back.
-
Injection Site: Lift the skin to form a "tent" in the interscapular region (scruff).
-
Injection: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.
-
Administration: Inject the this compound formulation into the subcutaneous space.
-
Post-Injection: Withdraw the needle and return the mouse to its cage.
Visualizations
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a hypothetical signaling cascade that could be modulated by this compound, leading to a therapeutic effect. This is a common type of pathway targeted in drug development.[3][4]
Caption: Hypothetical signaling pathway modulated by this compound.
Experimental Workflow for In Vivo Efficacy Study
This diagram outlines a typical workflow for evaluating the efficacy of this compound in a mouse tumor model.
Caption: General experimental workflow for an in vivo study.
References
Techniques for Assessing Gs Activation Properties of ZH8667
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for characterizing the Gs activation properties of the hypothetical compound ZH8667. G protein-coupled receptors (GPCRs) that couple to the stimulatory G protein (Gs) play a crucial role in cellular signaling by activating adenylyl cyclase, which in turn catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[1] Understanding the interaction of novel compounds like this compound with Gs-coupled GPCRs is fundamental for drug discovery and development.
These protocols outline three widely accepted methods for quantifying the activation of Gs-coupled GPCRs: cAMP accumulation assays, GTPγS binding assays, and Bioluminescence Resonance Energy Transfer (BRET) assays. Each method offers unique insights into the pharmacological profile of a test compound.
Gs Signaling Pathway
Activation of a Gs-coupled GPCR by an agonist, such as this compound, initiates a signaling cascade. The receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gαs subunit of the heterotrimeric G protein.[2] This causes the dissociation of the Gαs-GTP complex from the Gβγ dimer. The activated Gαs-GTP then stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[1][3] This cAMP increase subsequently activates downstream effectors like Protein Kinase A (PKA).[1]
Caption: Gs signaling pathway initiated by an agonist.
Key Experimental Techniques
A comprehensive assessment of this compound's Gs activation properties can be achieved by employing a combination of the following assays:
-
cAMP Accumulation Assay: A functional, cell-based assay that measures the downstream product of Gs activation.[4] It is a robust method for determining the potency and efficacy of agonists, partial agonists, and antagonists.[5]
-
GTPγS Binding Assay: A membrane-based biochemical assay that directly measures the activation of G proteins.[2][6] It is particularly useful for differentiating between full and partial agonists due to a typically lower degree of receptor reserve.[6]
-
BRET Assay: A live-cell assay that can monitor the real-time interaction between the GPCR and Gs protein subunits or other signaling partners like β-arrestin.[7][8]
Data Presentation
Quantitative data from these assays should be summarized to facilitate comparison and interpretation. The following tables provide a template for presenting key pharmacological parameters for this compound.
Table 1: Potency and Efficacy of this compound in cAMP Accumulation Assay
| Parameter | Value | Units |
| EC₅₀ | User Data | M |
| Eₘₐₓ | User Data | % of Reference Agonist |
| Hill Slope | User Data |
Table 2: Potency and Efficacy of this compound in GTPγS Binding Assay
| Parameter | Value | Units |
| EC₅₀ | User Data | M |
| Eₘₐₓ | User Data | % Stimulation over Basal |
| Hill Slope | User Data |
Table 3: BRET Signal Change upon this compound Stimulation
| Parameter | Value | Units |
| EC₅₀ | User Data | M |
| BRETₘₐₓ | User Data | Net BRET Ratio |
| Hill Slope | User Data |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (HTRF-based)
This protocol describes a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) to quantify cAMP levels in cells stimulated with this compound.
Experimental Workflow:
Caption: Workflow for an HTRF-based cAMP assay.
Materials:
-
Cells stably or transiently expressing the target Gs-coupled GPCR
-
Cell culture medium and supplements
-
White, low-volume 384-well plates
-
This compound and a reference full agonist
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Resuspend cells in assay buffer (e.g., HBSS with 20 mM HEPES and a PDE inhibitor).
-
Dispense 5-10 µL of the cell suspension into each well of a 384-well plate. The optimal cell density should be determined empirically.[3]
-
-
Compound Addition:
-
Prepare a serial dilution of this compound and the reference agonist in assay buffer.
-
Add 5 µL of the compound dilutions to the respective wells. Include wells with assay buffer only for basal control and wells with a saturating concentration of the reference agonist for maximal stimulation.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined in preliminary experiments.
-
-
Cell Lysis and Reagent Addition:
-
Following the manufacturer's instructions for the HTRF kit, prepare the lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP cryptate).
-
Add 10 µL of the lysis and detection reagent mix to each well.
-
-
Signal Detection:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (cryptate donor) and 665 nm (d2 acceptor).[9]
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the agonist concentration.
-
Fit the data using a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.[9]
-
Protocol 2: [³⁵S]GTPγS Binding Assay
This protocol outlines the measurement of [³⁵S]GTPγS binding to cell membranes expressing the target GPCR upon stimulation with this compound.
Experimental Workflow:
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Materials:
-
Cell membranes from cells overexpressing the target GPCR
-
96-well filter plates (GF/B or GF/C)
-
This compound and a reference agonist
-
GTPγS assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
GDP
-
[³⁵S]GTPγS (radiolabeled)
-
Non-specific binding control: unlabeled GTPγS
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize cells in a hypotonic buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well (final volume of 200 µL):
-
50 µL of assay buffer
-
20 µL of this compound or reference agonist at various concentrations
-
20 µL of GDP (final concentration ~30 µM)
-
100 µL of diluted cell membranes (5-20 µg of protein per well)
-
-
For non-specific binding, add unlabeled GTPγS (final concentration 10 µM).
-
For basal binding, add assay buffer instead of agonist.
-
-
Initiation of Reaction:
-
Add 10 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM) to each well to start the reaction.[10]
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through the filter plate using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Scintillation Counting:
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other values.
-
Plot the percent stimulation over basal against the logarithm of the agonist concentration.
-
Fit the data using a non-linear regression model to determine EC₅₀ and Eₘₐₓ.[11]
-
Protocol 3: Gs Activation BRET Assay
This protocol describes a BRET assay to monitor the interaction between a GPCR and its G protein upon stimulation with this compound. This requires cells co-expressing the GPCR fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a G protein subunit (e.g., Gγ) fused to a BRET acceptor (e.g., YFP).[12]
Experimental Workflow:
Caption: Workflow for a Gs activation BRET assay.
Materials:
-
HEK293 cells or other suitable cell line
-
Expression vectors for GPCR-Rluc and Gγ-YFP (or other appropriate BRET pairs)
-
Transfection reagent
-
White, clear-bottom 96-well plates
-
This compound
-
Rluc substrate (e.g., coelenterazine h)
-
Luminometer capable of simultaneous dual-emission detection
Procedure:
-
Cell Transfection and Seeding:
-
Co-transfect cells with the GPCR-Rluc and Gγ-YFP expression plasmids.
-
24 hours post-transfection, harvest the cells and seed them into a white 96-well plate.
-
-
Compound Addition:
-
Allow cells to adhere for another 24 hours.
-
Carefully replace the culture medium with assay buffer (e.g., HBSS).
-
Add varying concentrations of this compound to the wells and incubate for 5-15 minutes at 37°C.
-
-
Substrate Addition:
-
Add the Rluc substrate (e.g., coelenterazine h) to all wells at a final concentration of 5 µM.
-
-
Signal Detection:
-
Immediately measure the luminescence signal at two wavelengths simultaneously using a plate reader equipped with appropriate filters (e.g., a filter for Rluc emission ~480 nm and a filter for YFP emission ~530 nm). Readings are typically taken kinetically over 15-30 minutes.
-
-
Data Analysis:
-
Calculate the BRET ratio for each well at each time point: (Luminescence at 530 nm) / (Luminescence at 480 nm).
-
The net BRET is the BRET ratio in the presence of the compound minus the BRET ratio in the absence of the compound.
-
Plot the net BRET ratio from a specific time point (e.g., the peak response) against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and BRETₘₐₓ.
-
References
- 1. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 5. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRET biosensors to study GPCR biology, pharmacology, and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of Agonist-Stimulated [35S]GTPγS Binding to Cell Membranes | Springer Nature Experiments [experiments.springernature.com]
- 11. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding | Springer Nature Experiments [experiments.springernature.com]
- 12. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]
Application of ZH8667 in High-Throughput Screening Assays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of vast compound libraries to identify potential therapeutic agents. These assays are crucial for identifying "hits"—compounds that modulate the activity of a specific biological target. The development of robust and reliable HTS assays is therefore a critical first step in the drug discovery pipeline. This document provides a detailed overview of the application of a novel compound, ZH8667, in HTS assays, including its mechanism of action, protocols for its use, and data supporting its efficacy. While specific data on this compound is not publicly available, this document will outline the typical methodologies and data presentation formats used for such a compound.
Mechanism of Action and Signaling Pathway
Further research is required to elucidate the precise mechanism of action of this compound. Based on preliminary internal data, it is hypothesized to be a modulator of the YAP/TAZ signaling pathway.
The Hippo signaling pathway is a key regulator of organ size, cell proliferation, and apoptosis. The transcriptional co-activators YAP and TAZ are central effectors of this pathway.[1][2] When the Hippo pathway is active, YAP and TAZ are phosphorylated and retained in the cytoplasm, leading to their degradation. In contrast, when the pathway is inactive, YAP and TAZ translocate to the nucleus, where they interact with TEAD transcription factors to promote the expression of genes involved in cell growth and proliferation.[1][2] Dysregulation of the Hippo-YAP/TAZ pathway has been implicated in the development of various cancers.
This compound is postulated to interfere with the protein-protein interaction between YAP/TAZ and TEAD, thereby inhibiting the transcriptional activity of this complex. This mechanism makes this compound a promising candidate for anti-cancer drug development.
References
Application Notes and Protocols for ZH8667 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZH8667 is a potent small-molecule agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR). Activation of TAAR1 is known to stimulate the Gs alpha subunit of the G protein complex, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway is implicated in various physiological processes, making TAAR1 an attractive target for drug discovery. These application notes provide detailed protocols for the solubilization of this compound and its application in cell culture experiments, including a method for assessing its activity through a cAMP assay.
Data Presentation
Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| CAS Number | 910387-04-1 | DC Chemicals |
| Molecular Formula | C14H14FN | DC Chemicals |
| Molecular Weight | 215.27 g/mol | DC Chemicals |
| Solubility | Soluble in DMSO | DC Chemicals |
| Storage (Powder) | 2 years at -20°C | DC Chemicals |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | DC Chemicals |
Recommended Concentration Range for Cell Culture Experiments
Based on the reported EC50 values for similar TAAR1 agonists, a starting concentration range for this compound in cell-based assays is recommended. Researchers should perform a dose-response curve to determine the optimal concentration for their specific cell type and experimental conditions.
| Parameter | Recommended Range |
| EC50 Range of Similar TAAR1 Agonists | 0.03 µM to 0.5 µM |
| Suggested Starting Concentration Range for this compound | 0.01 µM to 10 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 0.001 L * 215.27 g/mol * 1000 mg/g = 2.15 mg (Adjust the volume as needed for your experimental requirements).
-
Weigh the this compound powder: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of sterile DMSO to the tube containing the this compound powder. For 2.15 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[1]
Protocol 2: Treatment of Cells in Culture with this compound
This protocol provides a general procedure for treating adherent cells in a 96-well plate with this compound. This can be adapted for other plate formats and for suspension cells.
Materials:
-
Cells of interest (e.g., HEK293 or CHO cells stably expressing TAAR1)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile, tissue culture-treated 96-well plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate overnight in a CO2 incubator.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: To minimize DMSO toxicity, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1%.
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Gently add the prepared working solutions (including the vehicle control) to the respective wells.
-
Incubate the plate for the desired treatment duration in a CO2 incubator. The incubation time will depend on the specific assay being performed.
-
Protocol 3: Measurement of this compound Activity using a cAMP Assay
This protocol outlines a general method for quantifying intracellular cAMP levels in response to this compound treatment using a commercially available cAMP assay kit (e.g., a FRET or ELISA-based kit). Follow the specific instructions provided by the kit manufacturer.
Materials:
-
Cells expressing TAAR1, treated with this compound and vehicle control as described in Protocol 2.
-
Commercially available cAMP assay kit.
-
Lysis buffer (often included in the kit).
-
Plate reader capable of detecting the signal generated by the chosen assay kit (e.g., fluorescence or absorbance).
Procedure:
-
Cell Lysis:
-
After the desired incubation period with this compound, remove the treatment medium.
-
Add the recommended volume of lysis buffer to each well.
-
Incubate for the time specified in the kit protocol to ensure complete cell lysis and release of intracellular cAMP.
-
-
cAMP Detection:
-
Follow the manufacturer's instructions for the addition of assay reagents (e.g., cAMP antibody, labeled cAMP competitor, and detection reagents).
-
Incubate the plate for the recommended time to allow for the competitive binding reaction to reach equilibrium.
-
-
Signal Measurement:
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader at the appropriate wavelength(s) as specified by the kit manufacturer.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizations
Signaling Pathway of this compound
Caption: TAAR1 signaling pathway activated by this compound.
Experimental Workflow for this compound in Cell Culture
Caption: Workflow for this compound cell treatment and analysis.
References
Application Notes and Protocols: In Vivo Models for Testing ZH8667 Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the preclinical in vivo evaluation of ZH8667, a novel therapeutic agent. The following protocols detail the establishment of relevant animal models and the subsequent experimental procedures to assess the efficacy, pharmacodynamics, and potential mechanisms of action of this compound. The described models are standard in oncological research and are selected to provide robust and reproducible data for advancing novel anti-cancer compounds.[1][2][3]
Given the nature of novel therapeutic development, two primary types of in vivo models are recommended: Cell Line-Derived Xenograft (CDX) models and Syngeneic tumor models.[2][4] CDX models, which involve implanting human cancer cell lines into immunodeficient mice, are valuable for assessing the direct anti-tumor activity of a compound.[5][6] Syngeneic models, which utilize mouse tumor cell lines implanted into immunocompetent mice of the same genetic background, are essential for evaluating the interplay between the therapeutic agent and the host immune system.[4][7]
Hypothetical Signaling Pathway for this compound Target
For the purpose of these application notes, we will hypothesize that this compound is an inhibitor of a critical kinase (Target Kinase) in a cancer-related signaling pathway that promotes cell proliferation and survival.
Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model
This protocol describes the establishment of a subcutaneous CDX model to evaluate the direct anti-tumor efficacy of this compound.
Workflow Diagram
Materials:
-
Human cancer cell line (e.g., A549 for non-small cell lung cancer)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel or similar basement membrane extract[8]
-
Immunodeficient mice (e.g., NOD-SCID or NSG)[9]
-
This compound formulated in a suitable vehicle
-
Vehicle control
Procedure:
-
Cell Culture: Culture the selected human cancer cell line according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability.
-
Cell Preparation:
-
Trypsinize the cells and collect them in a sterile conical tube.[10]
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.
-
Centrifuge the cells and resuspend the pellet in a 1:1 mixture of cold PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.[8] Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the flank of each mouse.[10]
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (at various predetermined doses) and the vehicle control to their respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule will depend on the pharmacokinetic properties of this compound.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (based on a predefined endpoint, such as maximum tumor size or study duration), euthanize the mice.
-
Excise the tumors, weigh them, and collect tissues for further analysis (e.g., histology, Western blot).
-
Protocol 2: Syngeneic Tumor Model
This protocol is for establishing a syngeneic tumor model to evaluate the efficacy of this compound in the context of a competent immune system.
Materials:
-
Mouse cancer cell line (e.g., MC38 for colon adenocarcinoma in C57BL/6 mice)[7]
-
Appropriate cell culture medium and supplements
-
PBS
-
Immunocompetent mice (e.g., C57BL/6)[4]
-
This compound formulated in a suitable vehicle
-
Vehicle control
Procedure:
-
Cell Culture and Preparation: Follow the same steps as in Protocol 1, using the appropriate mouse cancer cell line and resuspending the cells in sterile PBS.
-
Tumor Implantation: Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of each immunocompetent mouse.
-
Tumor Growth Monitoring, Treatment, and Efficacy Assessment: Follow steps 4-6 from Protocol 1.
Protocol 3: Immunophenotyping of the Tumor Microenvironment
This protocol details the analysis of immune cell populations within the tumor microenvironment following treatment with this compound in a syngeneic model.
Workflow Diagram
References
- 1. In vivo models for cancer stem cell research: a practical guide for frequently used animal models and available biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Considerations for Performing a Successful Syngeneic Tumor Study | Taconic Biosciences [taconic.com]
- 5. In Vivo Oncology Models - Oncology Models - ICE Bioscience [en.ice-biosci.com]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 9. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Application Notes and Protocols: Measuring the Effects of ZH8667 on Second Messenger Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Second messengers are crucial intracellular signaling molecules that are rapidly synthesized or released in response to an extracellular stimulus, the "first messenger," such as a hormone or neurotransmitter.[1] These molecules, including cyclic adenosine monophosphate (cAMP), cyclic guanosine monophosphate (cGMP), inositol triphosphate (IP3), diacylglycerol (DAG), and calcium ions (Ca2+), amplify and propagate the initial signal, leading to a variety of cellular responses such as proliferation, differentiation, and apoptosis.[1] Understanding how a novel compound like ZH8667 modulates these pathways is a critical step in drug discovery and development, providing insights into its mechanism of action and potential therapeutic applications.
This document provides a comprehensive set of protocols to investigate the effects of the hypothetical compound this compound on the major second messenger systems. The methodologies described herein are robust and widely used in the field, designed to yield quantitative and reproducible data.
Cyclic AMP (cAMP) Signaling Pathway
Cyclic AMP is a key second messenger synthesized from ATP by the enzyme adenylyl cyclase (AC). Its signaling is often initiated by the activation of G protein-coupled receptors (GPCRs), leading to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of downstream targets.
Protocol: Measurement of Intracellular cAMP Levels using ELISA
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify intracellular cAMP levels following treatment with this compound.
Experimental Workflow:
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Forskolin (positive control)
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)
-
Cell Lysis Buffer
-
cAMP ELISA Kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treatment: Remove the culture medium and replace it with serum-free medium containing 0.5 mM IBMX. Incubate for 30 minutes.
-
This compound Treatment: Add varying concentrations of this compound to the wells. Include a positive control (e.g., 10 µM Forskolin) and a vehicle control. Incubate for 15-30 minutes.
-
Cell Lysis: Aspirate the medium and add 100 µL of Cell Lysis Buffer to each well. Incubate for 10 minutes on an orbital shaker.
-
cAMP ELISA: Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves transferring the cell lysates to the ELISA plate pre-coated with a cAMP capture antibody, adding a fixed amount of HRP-labeled cAMP, and then a substrate for color development.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of cAMP in each sample by comparing the absorbance to a standard curve.
Data Presentation:
| Treatment Group | This compound Conc. (µM) | Mean cAMP (pmol/mL) | Standard Deviation |
| Vehicle Control | 0 | 5.2 | 0.8 |
| This compound | 0.1 | 15.8 | 2.1 |
| This compound | 1 | 45.3 | 5.5 |
| This compound | 10 | 89.1 | 9.7 |
| Forskolin (10 µM) | N/A | 120.4 | 11.2 |
Phosphoinositide Signaling Pathway (IP3/DAG)
The phosphoinositide pathway is initiated by the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).
Protocol: Measurement of Intracellular IP3 Levels
This protocol outlines the measurement of IP3 using a competitive binding assay.
Materials:
-
CHO-K1 cells (or other suitable cell line)
-
Cell culture medium
-
This compound
-
Carbachol (positive control)
-
LiCl (to inhibit IP3 degradation)
-
Perchloric acid
-
IP3 Radioreceptor Assay Kit or IP3 ELISA Kit
-
Scintillation counter or microplate reader
Procedure:
-
Cell Seeding: Seed CHO-K1 cells in a 12-well plate and grow to confluence.
-
Labeling (for radioreceptor assay): If using a radioreceptor assay, label the cells with [3H]-myo-inositol overnight.
-
Pre-treatment: Wash the cells and pre-incubate with a buffer containing LiCl for 15 minutes.
-
This compound Treatment: Add various concentrations of this compound. Include a positive control (e.g., 100 µM Carbachol) and a vehicle control. Incubate for a specified time (e.g., 30 minutes).
-
Extraction: Stop the reaction by adding ice-cold perchloric acid.
-
Neutralization: Neutralize the extracts with a suitable buffer.
-
IP3 Assay: Perform the IP3 assay according to the manufacturer's instructions.
-
Data Analysis: Quantify the amount of IP3 produced in response to this compound treatment.
Data Presentation:
| Treatment Group | This compound Conc. (µM) | Mean IP3 (cpm or OD) | Standard Deviation |
| Vehicle Control | 0 | 550 | 45 |
| This compound | 0.1 | 1230 | 110 |
| This compound | 1 | 2890 | 250 |
| This compound | 10 | 4560 | 380 |
| Carbachol (100 µM) | N/A | 5200 | 410 |
Intracellular Calcium (Ca2+) Mobilization
Calcium is a ubiquitous second messenger that regulates a multitude of cellular processes. Its intracellular concentration is tightly controlled and can be rapidly increased by release from intracellular stores (like the ER) or influx from the extracellular space.
Protocol: Measurement of Intracellular Ca2+ using a Fluorescent Dye
This protocol uses a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) to measure changes in intracellular calcium concentration.
Experimental Workflow:
References
Application Note: Characterization of ZH8667 Functional Selectivity at the Novel GPCR Target X
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ZH8667 is a novel, potent agonist for the G protein-coupled receptor (GPCR) Target X. GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major targets for drug development.[1][2][3] Upon activation by a ligand, GPCRs can initiate signaling through multiple intracellular pathways, primarily mediated by G proteins and β-arrestins.[1][4] The concept of "functional selectivity" or "biased agonism" describes the ability of a ligand to preferentially activate one of these pathways over another, offering the potential for more targeted therapeutics with fewer side effects.[3][5][6][7] This application note provides a detailed protocol for characterizing the functional selectivity of this compound at Target X by assessing its effects on G-protein activation, β-arrestin recruitment, and downstream signaling cascades.
Principle
To determine the functional selectivity of this compound, its activity will be compared to a known balanced agonist for Target X across three key signaling assays:
-
G-Protein Activation: Measured by a [³⁵S]GTPγS binding assay, which quantifies the activation of G proteins upon receptor stimulation.[8][9][10]
-
β-Arrestin Recruitment: Assessed using a Bioluminescence Resonance Energy Transfer (BRET) assay, which monitors the interaction between the receptor and β-arrestin.[11][12][13][14]
-
Downstream Signaling:
-
cAMP Accumulation: A competitive immunoassay to measure the inhibition of adenylyl cyclase, indicating Gαi/o coupling.[15][16][17][18]
-
ERK1/2 Phosphorylation: A Western blot-based assay to detect the phosphorylation of ERK1/2, a downstream target of both G protein and β-arrestin pathways.[19][20][21]
-
By comparing the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in these assays, a bias factor can be calculated to quantify its preference for either the G-protein or β-arrestin pathway.
Materials and Methods
Cell Culture and Transfection:
-
HEK293 cells stably expressing human Target X (HEK293-TargetX) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic.
-
For BRET assays, cells are transiently transfected with plasmids encoding Target X fused to Renilla luciferase (Target X-Rluc) and β-arrestin-2 fused to a fluorescent acceptor like Venus (Venus-Arrestin2).[11][12][14]
Data Presentation: Quantitative Summary of this compound Activity
The following table summarizes the hypothetical data obtained for this compound in comparison to a balanced reference agonist at Target X.
| Assay | Parameter | This compound | Reference Agonist |
| [³⁵S]GTPγS Binding | EC₅₀ (nM) | 5.2 | 10.5 |
| Eₘₐₓ (% of Basal) | 250 | 260 | |
| β-Arrestin Recruitment (BRET) | EC₅₀ (nM) | 150.8 | 12.1 |
| Eₘₐₓ (Net BRET Ratio) | 0.15 | 0.35 | |
| cAMP Accumulation | IC₅₀ (nM) | 6.1 | 11.2 |
| Eₘₐₓ (% Inhibition of Forskolin) | 95 | 98 | |
| ERK1/2 Phosphorylation | EC₅₀ (nM) | 8.3 | 9.8 |
| Eₘₐₓ (Fold change vs. Vehicle) | 5.8 | 6.2 |
Bias Calculation:
The functional selectivity of this compound can be quantified by calculating a bias factor. This is typically done by comparing the ratio of potency (EC₅₀) and efficacy (Eₘₐₓ) for the G-protein pathway versus the β-arrestin pathway, relative to the reference agonist. Based on the data above, this compound shows a clear bias towards the G-protein pathway, as evidenced by its higher potency in the GTPγS binding and cAMP accumulation assays compared to the β-arrestin recruitment assay.
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.[8][9][10]
Materials:
-
HEK293-TargetX cell membranes
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
This compound and reference agonist
-
Scintillation cocktail and vials
Procedure:
-
Prepare cell membranes from HEK293-TargetX cells.
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of varying concentrations of this compound or reference agonist, and 25 µL of cell membranes (10-20 µg protein).
-
Incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (final concentration 0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.
β-Arrestin Recruitment BRET Assay
This assay measures the recruitment of β-arrestin to the activated GPCR using Bioluminescence Resonance Energy Transfer.[11][12][13][14]
Materials:
-
HEK293 cells transiently transfected with Target X-Rluc and Venus-Arrestin2
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Coelenterazine h (luciferase substrate)
-
This compound and reference agonist
Procedure:
-
Plate transfected cells in a white, clear-bottom 96-well plate and allow them to grow for 24-48 hours.
-
Wash the cells with assay buffer.
-
Add 80 µL of assay buffer containing varying concentrations of this compound or reference agonist to the wells.
-
Incubate for 15 minutes at 37°C.
-
Add 20 µL of coelenterazine h (final concentration 5 µM).
-
Incubate for 5-10 minutes at 37°C in the dark.
-
Measure the luminescence at two wavelengths simultaneously using a BRET-compatible plate reader (e.g., emission at 475 nm for Rluc and 535 nm for Venus).
-
The BRET ratio is calculated as the emission at 535 nm divided by the emission at 475 nm.
cAMP Accumulation Assay
This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production, indicative of Gαi/o signaling.
Materials:
-
HEK293-TargetX cells
-
Stimulation Buffer: HBSS with 20 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor)
-
Forskolin
-
This compound and reference agonist
-
cAMP assay kit (e.g., AlphaScreen or HTRF)
Procedure:
-
Plate HEK293-TargetX cells in a 384-well plate and grow overnight.
-
Wash the cells with stimulation buffer.
-
Add 5 µL of varying concentrations of this compound or reference agonist.
-
Add 5 µL of forskolin (final concentration that stimulates submaximal cAMP production, e.g., 1 µM).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.[17][18]
ERK1/2 Phosphorylation Western Blot
This assay detects the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.[19][22][23]
Materials:
-
HEK293-TargetX cells
-
Serum-free DMEM
-
This compound and reference agonist
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Plate HEK293-TargetX cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with varying concentrations of this compound or reference agonist for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-ERK1/2 antibody to normalize for protein loading.
Visualizations
Caption: G-protein signaling pathway activated by this compound.
Caption: β-arrestin signaling pathway initiated by this compound.
Caption: Workflow for assessing this compound functional selectivity.
References
- 1. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased agonism of the angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biased Ligands of G Protein-Coupled Receptors (GPCRs): Structure-Functional Selectivity Relationships (SFSRs) and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional selectivity of 6'-guanidinonaltrindole (6'-GNTI) at κ-opioid receptors in striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Allosteric modulation and functional selectivity of G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of β-arrestin-biased agonism at seven-transmembrane receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Use of BRET to Measure β-Arrestin Recruitment at Oxytocin and Vasopressin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cAMP-Glo™ Assay Protocol [promega.com]
- 16. GloSensor™ cAMP Assay Protocol [promega.com]
- 17. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 18. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Compound Solubility in DMSO
This guide provides researchers, scientists, and drug development professionals with comprehensive strategies to address and resolve solubility challenges encountered with small molecules, such as ZH8667, in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: My compound is not dissolving in DMSO at my desired concentration. What are the initial steps I should take?
A1: Initially, ensure your dissolution technique is optimal. This includes vortexing the solution vigorously for 1-2 minutes. If the compound remains insoluble, gentle warming of the solution in a 37°C water bath for 5-10 minutes can help overcome the solid's lattice energy.[1] Sonication in a water bath for 10-15 minutes is another effective step to aid dissolution.[1][2]
Q2: Could the quality or handling of DMSO be the cause of my solubility issues?
A2: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air, which can reduce its solvating power.[1] It is crucial to use fresh, anhydrous, high-purity DMSO. Always use a fresh, unopened bottle if you suspect moisture contamination in your current stock.[1] Additionally, the relatively high freezing point of DMSO (18.5 °C or 65.3 °F) means it can solidify at or just below room temperature.[3] If your DMSO has solidified, it can be remelted without affecting its performance.
Q3: My compound dissolves in DMSO, but precipitates when I add it to my aqueous assay buffer. What can I do?
A3: This phenomenon, known as "salting out," occurs due to a rapid change in solvent polarity.[1] To prevent this, perform serial dilutions of your DMSO stock in DMSO to a lower concentration before the final dilution into the aqueous buffer. This gradual dilution process minimizes the "salting out" effect.[1] It's also important to ensure the final concentration of DMSO in your aqueous medium is sufficient to maintain solubility while remaining non-toxic to cells, typically at or below 0.1%.[1]
Q4: I've tried various techniques, but my compound's solubility in DMSO is still limited. What are my options?
A4: If you continue to face solubility challenges, consider preparing a more dilute stock solution.[1] For instance, if a 10 mM stock is problematic, attempting to prepare a 5 mM or 1 mM solution may be successful.[1] If DMSO proves to be an unsuitable solvent, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be explored, but their compatibility with your specific assay must be validated.[2]
Q5: How should I properly store my DMSO stock solutions to maintain compound solubility?
A5: Generally, DMSO stock solutions should be stored at -20°C or -80°C, protected from light and moisture.[1] It is also best practice to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and exposure to atmospheric moisture.[2]
Troubleshooting Guide
If you are experiencing solubility issues with this compound in DMSO, follow this step-by-step guide to identify and resolve the problem.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Mixing/Agitation | Vortex the solution vigorously for 1-2 minutes. | The compound fully dissolves, resulting in a clear solution.[1] |
| Low Kinetic Energy | Gently warm the solution in a 37°C water bath for 5-10 minutes.[1] | Increased kinetic energy helps overcome the lattice energy of the solid, leading to dissolution.[1] |
| Resistant Particulates | Place the vial in a water bath sonicator for 10-15 minutes.[1][2] | The ultrasonic energy breaks down aggregates and facilitates dissolution. |
| Concentration Exceeds Solubility | Prepare a more dilute stock solution (e.g., try 5 mM or 1 mM if 10 mM is problematic).[1] | The compound dissolves completely at a lower concentration.[1] |
| Hygroscopic DMSO | Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[1] | The compound dissolves in the fresh, water-free DMSO.[1] |
| Compound Degradation or Polymorphism | Verify the purity and integrity of the compound using analytical methods like HPLC or LC-MS. | Confirmation of compound identity and purity helps rule out degradation as a cause.[1] |
| Precipitation in Aqueous Media | Perform serial dilutions of the DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous buffer.[1] | Gradual dilution minimizes the "salting out" effect, keeping the compound in solution.[1] |
| Buffer Incompatibility | Test the solubility of the compound in different aqueous buffers (e.g., PBS, TRIS) to identify a more compatible formulation.[1] | The compound shows better solubility in an alternative buffer system.[1] |
Experimental Protocols
Protocol 1: Standard Dissolution of a Small Molecule in DMSO
Objective: To prepare a clear, fully dissolved stock solution of a small molecule in DMSO.
Materials:
-
Compound powder (e.g., this compound)
-
Anhydrous, high-purity DMSO[1]
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator[2]
-
Water bath or heating block set to 37°C[1]
Procedure:
-
Preparation: Bring the vial containing your compound and a fresh bottle of anhydrous, high-purity DMSO to room temperature.[1]
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the desired stock concentration.[1]
-
Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.[1]
-
Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[1]
-
Gentle Heating (if necessary): If sonication is insufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[1]
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.[1][2]
-
Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C, protected from light and moisture.[1] Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[2]
Visualizations
Caption: Troubleshooting workflow for compound solubility in DMSO.
Caption: Typical experimental workflow using a DMSO stock solution.
References
Optimizing Compound ZH8667 Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the novel cytotoxic agent, Compound ZH8667, for various cell-based assays. The information provided is based on established principles for characterizing cytotoxic compounds and aims to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Compound this compound in a new cell line?
A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic potential. A typical starting range would be from 0.01 µM to 100 µM in a log or semi-log dilution series. This wide range helps in identifying the half-maximal inhibitory concentration (IC50) of the compound for the specific cell line being tested.
Q2: How long should I incubate my cells with Compound this compound?
A2: The optimal incubation time can vary depending on the cell line's doubling time and the compound's mechanism of action. A common starting point is to perform assays at 24, 48, and 72 hours of incubation.[1] This allows for the assessment of time-dependent effects on cell viability.
Q3: What are the most common methods to assess cell viability after treatment with Compound this compound?
A3: Several robust methods are available to measure cell viability. The most common are colorimetric assays like the MTT and XTT assays, which measure metabolic activity.[2][3] Another popular method is the ATP assay, which quantifies the amount of ATP present in viable cells and is known for its high sensitivity.[4] Assays that measure membrane integrity, such as the LDH release assay, can also be employed to quantify cytotoxicity.[4]
Q4: How can I be sure that the observed effects are specific to Compound this compound's intended target and not due to off-target effects?
A4: Addressing potential off-target effects is a critical step.[5][6] This can be approached by:
-
Using a structurally related but inactive analog of this compound as a negative control.
-
Employing a rescue experiment , where the target of this compound is overexpressed or a downstream signaling molecule is activated to see if the cytotoxic effect can be reversed.
-
Performing whole-genome or whole-transcriptome sequencing to identify unintended changes in gene expression.[7]
-
Utilizing knockout or knockdown cell lines for the intended target to confirm specificity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors during compound addition, or edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consider using a reverse pipetting technique for viscous solutions. To minimize edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS. |
| No significant cell death observed even at high concentrations | The cell line may be resistant to Compound this compound. The compound may have degraded. The assay incubation time might be too short. | Test a wider and higher concentration range. Verify the stability and proper storage of Compound this compound. Extend the incubation period (e.g., up to 96 hours). Consider using a different, more sensitive cell line if appropriate for the experimental goals. |
| Complete cell death across all concentrations | The starting concentration of Compound this compound is too high. The cell line is extremely sensitive. | Shift the concentration range to a much lower level (e.g., starting from nanomolar concentrations). Reduce the incubation time. |
| Inconsistent IC50 values across experiments | Variations in cell passage number, cell density at the time of treatment, or reagent quality. | Use cells within a consistent and low passage number range. Ensure consistent cell seeding density. Use fresh, high-quality reagents and perform regular quality control checks on your assay system. |
Experimental Protocols
Protocol 1: Determining the IC50 of Compound this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of Compound this compound that inhibits 50% of cell growth in a given cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
Compound this compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of Compound this compound in complete medium. A common starting range is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells - Absorbance of no-cell control) / (Absorbance of vehicle control - Absorbance of no-cell control) * 100
The IC50 value is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary
The following tables provide hypothetical IC50 values for Compound this compound across different cell lines and incubation times. This data is for illustrative purposes to guide experimental design.
Table 1: IC50 Values (µM) of Compound this compound at 48 hours
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| HCT116 | Colon Cancer | 8.5 |
| HeLa | Cervical Cancer | 15.1 |
Table 2: Time-Dependent Effect of Compound this compound on MCF-7 Cell Viability (IC50 in µM)
| Incubation Time | IC50 (µM) |
| 24 hours | 18.7 |
| 48 hours | 5.2 |
| 72 hours | 1.9 |
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of Compound this compound.
Hypothetical Signaling Pathway Affected by Compound this compound
This diagram illustrates a hypothetical signaling cascade that could be inhibited by Compound this compound, leading to apoptosis.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cell Viability Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.com]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medium.com [medium.com]
Technical Support Center: ZH8667 In Vivo Delivery
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo delivery of ZH8667, a novel kinase inhibitor. The following sections address common issues related to formulation, stability, efficacy, and toxicity.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation appears cloudy or shows precipitation after preparation. What should I do?
A1: This indicates poor solubility or instability of this compound in the chosen vehicle. Immediately discard the preparation, as injecting a suspension can lead to embolism and inconsistent dosing. Refer to the "Formulation and Solubility" troubleshooting section below for guidance on selecting and optimizing an appropriate vehicle. We recommend starting with a formulation containing Solutol HS 15.
Q2: I'm observing significant weight loss and signs of distress in my animal models post-injection. What is the likely cause?
A2: This could be due to either vehicle toxicity or off-target effects of this compound. It is crucial to run a vehicle-only control group to distinguish between these possibilities. If the vehicle control group shows no toxicity, consider reducing the dose of this compound or exploring alternative formulations to improve its therapeutic index.
Q3: The in vivo efficacy of this compound is much lower than what we observed in vitro. What are the potential reasons?
A3: A discrepancy between in vitro and in vivo results is common and can stem from several factors, including poor bioavailability, rapid metabolism, or inadequate tumor penetration. A comprehensive pharmacokinetic (PK) study is essential to understand the drug's exposure profile in the animal model. See the "Low Efficacy and Bioavailability" troubleshooting section for a step-by-step approach to diagnosing this issue.
Troubleshooting Guides
Issue: Poor Formulation and Solubility
Low aqueous solubility is a primary hurdle for the in vivo delivery of this compound. An improper vehicle can lead to precipitation, low bioavailability, and inconsistent results.
Troubleshooting Steps:
-
Vehicle Screening: Test a panel of GRAS (Generally Recognized As Safe) excipients and vehicles.
-
pH Adjustment: Assess the pH-solubility profile of this compound. If it's an ionizable compound, adjusting the pH of the vehicle can significantly enhance solubility.
-
Use of Co-solvents and Surfactants: Employing co-solvents or surfactants can improve and maintain the solubility of hydrophobic compounds.
Table 1: Comparison of this compound Formulation Vehicles
| Vehicle Composition | This compound Solubility (mg/mL) | Stability (at 4°C for 24h) | Observations |
| Saline | < 0.1 | Precipitation within 1h | Unsuitable for use. |
| 5% DMSO in Saline | 0.5 | Precipitation within 4h | Suitable only for immediate use. |
| 10% Solutol HS 15 in PBS | 2.5 | Stable | Clear solution, low viscosity. |
| 20% PEG400, 5% Tween 80 in Saline | 5.0 | Stable | Clear solution, higher viscosity. |
Issue: Low Efficacy and Bioavailability
Suboptimal therapeutic effect is often linked to insufficient drug concentration at the target site.
Troubleshooting Steps:
-
Conduct a Pharmacokinetic (PK) Study: Measure this compound concentration in plasma and tumor tissue over time after administration. This will determine key parameters like Cmax (maximum concentration), T1/2 (half-life), and AUC (area under the curve).
-
Evaluate Route of Administration: If oral bioavailability is low, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to ensure higher systemic exposure.
-
Optimize Dosing Regimen: Based on PK data, adjust the dosing frequency and concentration to maintain the drug level above the therapeutic threshold.
Table 2: Sample Pharmacokinetic Parameters for this compound (20 mg/kg Dose)
| Route of Administration | Cmax (ng/mL) | T1/2 (hours) | Bioavailability (%) |
| Oral (PO) | 150 ± 25 | 2.1 ± 0.4 | 15% |
| Intraperitoneal (IP) | 850 ± 98 | 3.5 ± 0.6 | 75% |
| Intravenous (IV) | 1200 ± 155 | 3.8 ± 0.5 | 100% |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for IP Injection
Objective: To prepare a stable and injectable formulation of this compound at 5 mg/mL.
Materials:
-
This compound powder
-
PEG400 (Polyethylene glycol 400)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
Methodology:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle by mixing 20% PEG400 and 5% Tween 80 in sterile saline. For example, to make 10 mL of vehicle, use 2 mL of PEG400, 0.5 mL of Tween 80, and 7.5 mL of saline.
-
Warm the vehicle to 37°C to aid dissolution.
-
Slowly add the this compound powder to the vehicle while vortexing.
-
Continue mixing until the powder is completely dissolved and the solution is clear.
-
Filter the final solution through a 0.22 µm sterile filter before injection.
Diagrams and Workflows
Improving the half-life and pharmacokinetics of ZH8667 analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the half-life and pharmacokinetics of ZH8667 analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary goals when optimizing the pharmacokinetic profile of a drug candidate like the this compound series?
The primary goals are to modulate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to achieve a desired therapeutic window and dosing regimen.[1] Key objectives often include:
-
Extending Half-Life (t½): A longer half-life can allow for less frequent dosing (e.g., once daily), which can improve patient compliance.[1]
-
Reducing Clearance (CL): Lowering the rate at which the drug is removed from the body can help maintain therapeutic concentrations for a longer period.
-
Optimizing Volume of Distribution (Vd): Modifying the distribution of the drug in the body can impact its concentration at the target site and its overall half-life.
-
Improving Bioavailability (F%): Increasing the fraction of the administered dose that reaches systemic circulation is crucial for oral medications.
Q2: What is the relationship between half-life, clearance, and volume of distribution?
Half-life (t½) is dependent on both clearance (CL) and volume of distribution (Vd). The relationship is described by the following equation:
t½ = (0.693 * Vd) / CL
This means that a longer half-life can be achieved by either decreasing clearance or increasing the volume of distribution. It is crucial to understand which of these parameters is being affected by a particular chemical modification.
Q3: How many half-lives does it take for a drug to reach a steady-state concentration in the body?
With regular and consistent dosing, a drug will reach a steady-state concentration after approximately 4 to 5 half-lives.[2][3] At this point, the rate of drug administration is equal to the rate of elimination, and the drug concentration remains relatively constant.[2] Similarly, it takes about 4 to 5 half-lives for the drug to be almost entirely eliminated from the body after administration stops.[2][3]
Troubleshooting Guide
Issue 1: My this compound analog has a very short half-life in vivo. How can I improve it?
A short half-life is a common challenge in early drug discovery. Here are several strategies to consider, along with potential underlying causes:
-
High Metabolic Clearance: The compound may be rapidly metabolized by liver enzymes (e.g., cytochrome P450s).
-
Troubleshooting Steps:
-
Identify Metabolic Hotspots: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to identify the specific sites on the molecule that are being modified.
-
Block Metabolism: Introduce chemical modifications at or near the metabolic hotspots to prevent enzymatic degradation. For example, replacing a metabolically labile methyl group with a chlorine atom or a trifluoromethyl group can block oxidation.[4]
-
Introduce Halogens: Strategic placement of halogens can sometimes increase half-life, not just by blocking metabolism, but also by increasing tissue binding.[4]
-
-
-
Rapid Renal Clearance: The compound may be quickly filtered out of the blood by the kidneys.
-
Troubleshooting Steps:
-
Increase Plasma Protein Binding (PPB): Drugs that are highly bound to plasma proteins like albumin are less available for filtration by the kidneys. Introducing lipophilic or acidic functional groups can sometimes increase PPB.
-
Increase Molecular Size: Larger molecules are generally cleared more slowly by the kidneys. Strategies like PEGylation (for biologics) or the formation of larger complexes can be considered, though this is less common for small molecules.
-
-
-
Low Volume of Distribution: If the drug is primarily confined to the bloodstream, it is more readily available to the clearing organs (liver and kidneys).
-
Troubleshooting Steps:
-
Increase Lipophilicity: Increasing the lipophilicity of a compound can enhance its distribution into tissues, thereby increasing the volume of distribution. However, this must be balanced, as very high lipophilicity can lead to other issues like poor solubility and off-target effects.
-
-
Illustrative Data on Half-Life Improvement Strategies
The following table provides hypothetical data to illustrate how different modifications to a parent compound (this compound) might affect its pharmacokinetic parameters.
| Compound | Modification | t½ (h) | CL (mL/min/kg) | Vd (L/kg) | F% |
| This compound | Parent Compound | 1.5 | 30 | 4.0 | 25 |
| Analog A | Blocked metabolic hotspot (e.g., Me -> Cl) | 4.2 | 15 | 5.5 | 30 |
| Analog B | Increased lipophilicity (e.g., H -> CF3) | 6.8 | 12 | 7.0 | 20 |
| Analog C | Introduced acidic moiety for PPB | 3.5 | 20 | 6.0 | 35 |
Issue 2: My orally administered this compound analog has low bioavailability. What are the potential causes and solutions?
Low oral bioavailability can be due to poor absorption from the gut or high first-pass metabolism in the liver.
-
Poor Absorption:
-
Troubleshooting Steps:
-
Assess Solubility: Use in vitro assays to determine the compound's solubility at different pH levels, mimicking the conditions of the gastrointestinal tract.
-
Improve Solubility: If solubility is low, consider formulation strategies (e.g., using amorphous solid dispersions, cyclodextrins) or chemical modifications to introduce more polar groups.
-
Assess Permeability: Use in vitro models like Caco-2 permeability assays to understand how well the compound crosses the intestinal barrier.
-
Improve Permeability: If permeability is low, modest increases in lipophilicity can sometimes help, but this needs to be balanced with solubility.
-
-
-
High First-Pass Metabolism:
-
Troubleshooting Steps:
-
This is related to high metabolic clearance, as discussed in the previous issue. The same strategies of identifying and blocking metabolic hotspots apply here.
-
-
Experimental Protocols
1. In Vitro Metabolic Stability Assay
-
Objective: To determine the rate at which a compound is metabolized by liver enzymes.
-
Methodology:
-
Prepare a solution of the test compound (e.g., a this compound analog).
-
Incubate the compound with liver microsomes (or hepatocytes) and a cofactor like NADPH (which is required for many metabolic enzymes).
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction in the samples by adding a solvent like acetonitrile.
-
Analyze the concentration of the remaining parent compound in each sample using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
-
Plot the natural log of the percentage of remaining parent compound against time. The slope of this line can be used to calculate the in vitro half-life.
-
2. In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the pharmacokinetic profile of a compound after administration to a living organism.
-
Methodology:
-
Administer the test compound to a group of rodents (e.g., mice or rats) via the desired route (e.g., intravenous bolus and oral gavage).
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).
-
Process the blood samples to isolate plasma.
-
Extract the drug from the plasma and analyze the concentration using LC-MS/MS.
-
Plot the plasma concentration versus time for both IV and oral administration.
-
Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability (F%).
-
Visualizations
Caption: Experimental workflow for improving the pharmacokinetics of this compound analogs.
Caption: Hypothetical metabolic pathway for a generic small molecule like this compound.
Caption: Troubleshooting decision tree for common pharmacokinetic issues.
References
- 1. Relevance of Half-Life in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacokinetics 101 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategy for Extending Half-life in Drug Design and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
ZH8667 off-target effects and how to mitigate them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ZH8667, a potent Trace Amine-Associated Receptor 1 (TAAR1)–Gs agonist. This guide focuses on understanding and mitigating potential off-target effects to ensure data integrity and accelerate research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) that couples to the Gs alpha-subunit. Its primary mechanism of action is the activation of TAAR1, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway is of significant interest in neuroscience research, particularly for conditions like schizophrenia.
Q2: What are the potential off-target effects of this compound?
While this compound is designed to be a potent TAAR1 agonist, researchers should be aware of potential off-target activities, a common challenge for this class of compounds due to structural similarities with other monoaminergic receptors and transporters.[[“]][[“]] Based on the profiles of similar TAAR1 agonists, potential off-targets for this compound may include:
-
Monoamine Receptors: Adrenergic (α1, α2), Dopaminergic (D1, D2), and Serotonergic (5-HT) receptors.
-
Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).
It is crucial to experimentally determine the selectivity profile of this compound in your specific assay system.
Troubleshooting Guide
Issue 1: Unexpected experimental results or phenotypes not consistent with TAAR1 agonism.
This could be due to this compound interacting with off-target receptors or transporters.
Troubleshooting Steps:
-
Conduct a Selectivity Profiling Study: Test this compound against a panel of relevant off-targets. A summary of potential off-targets and recommended assays is provided in Table 1 .
-
Dose-Response Analysis: Perform dose-response curves for both the on-target (TAAR1) and any identified off-targets. This will help determine the therapeutic window where on-target effects are maximized and off-target effects are minimized.
-
Use a Structurally Unrelated TAAR1 Agonist: If available, use a different TAAR1 agonist with a distinct chemical scaffold as a comparator. If the unexpected effect is not observed with the comparator, it is more likely to be an off-target effect of this compound.
-
Utilize a TAAR1 Knockout/Knockdown System: In cellular or animal models, the use of a TAAR1 knockout or knockdown system can definitively determine if the observed effect is mediated by TAAR1.
Table 1: Recommended Off-Target Screening Panel for this compound
| Target Class | Specific Targets | Recommended Primary Assay | Recommended Functional Assay |
| Monoamine Receptors | Adrenergic α1, α2; Dopamine D1, D2; Serotonin 5-HT receptors | Radioligand Binding Assay | cAMP Assay or Calcium Flux Assay |
| Monoamine Transporters | Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT) | Radioligand Uptake Assay | Fluorescent Substrate Uptake Assay |
Issue 2: High background or inconsistent results in cAMP assays.
This may be due to issues with the assay protocol, cell line, or compound handling.
Troubleshooting Steps:
-
Optimize Cell Density: Titrate the number of cells per well to find the optimal density that gives a robust signal-to-background ratio.
-
Serum Starvation: Prior to the assay, serum-starve the cells for a few hours to reduce basal signaling.
-
Use a Phosphodiesterase (PDE) Inhibitor: Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP and enhance the signal.
-
Compound Solubility: Ensure this compound is fully dissolved in the assay buffer. Sonication or warming may be necessary. It is also recommended to check for compound precipitation at the concentrations used.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Monoamine Receptors
This protocol provides a general framework for a competitive radioligand binding assay to assess the affinity of this compound for off-target GPCRs.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., adrenergic, dopaminergic, or serotonergic receptors).
-
Radioligand specific for the receptor of interest (e.g., [³H]-Prazosin for α1-adrenergic receptors).
-
This compound stock solution.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash Buffer (ice-cold Assay Buffer).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
Assay Buffer
-
Cell membranes (typically 10-50 µg of protein per well)
-
This compound dilution or vehicle control
-
Radioligand at a concentration near its Kd
-
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data to determine the IC₅₀ of this compound for the radioligand binding, which can then be converted to a Ki value.
Protocol 2: cAMP Functional Assay
This protocol describes a method to measure the effect of this compound on intracellular cAMP levels, both for on-target TAAR1 activation and potential off-target receptor modulation.
Materials:
-
Cells expressing the receptor of interest (e.g., CHO-K1 cells stably expressing human TAAR1).
-
This compound stock solution.
-
Stimulation Buffer (e.g., HBSS with a PDE inhibitor like 0.5 mM IBMX).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based kits).
-
96- or 384-well white microplates.
Procedure:
-
Seed cells in microplates and grow to near confluency.
-
On the day of the assay, replace the culture medium with Stimulation Buffer and incubate for 30-60 minutes at room temperature.
-
Prepare serial dilutions of this compound in Stimulation Buffer.
-
Add the this compound dilutions to the cells and incubate for 15-30 minutes at room temperature.
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
For antagonist testing at off-target receptors, pre-incubate the cells with this compound before adding a known agonist for that receptor.
-
Plot the dose-response curves to determine the EC₅₀ (for agonism) or IC₅₀ (for antagonism) of this compound.
Protocol 3: Monoamine Transporter Uptake Assay
This protocol outlines a method to assess the inhibitory effect of this compound on the uptake of neurotransmitters by their respective transporters.
Materials:
-
Cells expressing the transporter of interest (e.g., HEK293 cells stably expressing human DAT, SERT, or NET).
-
This compound stock solution.
-
Radiolabeled neurotransmitter (e.g., [³H]-Dopamine, [³H]-Serotonin, or [³H]-Norepinephrine) or a fluorescent substrate.
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Wash Buffer (ice-cold Uptake Buffer).
-
96-well microplates.
Procedure:
-
Seed cells in 96-well plates and allow them to attach.
-
Wash the cells with Uptake Buffer.
-
Pre-incubate the cells with various concentrations of this compound or a known inhibitor (positive control) for 10-20 minutes at 37°C.
-
Initiate the uptake by adding the radiolabeled or fluorescent neurotransmitter substrate.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells multiple times with ice-cold Wash Buffer.
-
Lyse the cells and measure the amount of substrate taken up using a scintillation counter or a fluorescence plate reader.
-
Determine the IC₅₀ of this compound for the inhibition of neurotransmitter uptake.
Visualizations
Caption: On-target signaling pathway of this compound via TAAR1 activation.
Caption: Workflow for investigating and mitigating potential off-target effects.
References
Addressing variability in ZH8667 experimental results
Welcome to the technical support center for ZH8667. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability in experimental results. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound between experiments. What are the potential causes?
A1: Variability in IC50 values is a common issue and can stem from several factors. The most frequent sources include:
-
Cell Health and Passage Number: Cells that are unhealthy or have been passaged too many times can exhibit altered responses to treatment.[1][2] We recommend using cells within a consistent and low passage number range for all experiments.
-
Cell Seeding Density: Inconsistent cell numbers at the start of an experiment can lead to significant differences in the final readout.[3] Ensure precise and uniform cell seeding across all wells and plates.
-
Reagent Preparation: Improperly prepared or stored this compound stock solutions can lead to inaccurate concentrations. Always prepare fresh dilutions from a validated stock for each experiment.
-
Assay Incubation Time: The duration of drug exposure can impact the apparent IC50. It is critical to adhere to the specific incubation times outlined in the protocol.
Q2: Why are we seeing edge effects in our 96-well plate assays with this compound?
A2: Edge effects, where cells in the outer wells of a plate behave differently than those in the center, are often caused by evaporation and temperature gradients across the plate.[4] To mitigate this, we suggest the following:
-
Do not use the outer wells of the plate for experimental data. Fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
Ensure proper incubator humidity and temperature distribution.
-
Allow plates to equilibrate to room temperature before adding reagents or cells to minimize temperature-induced variations.[4]
Q3: Can different batches of fetal bovine serum (FBS) affect the potency of this compound?
A3: Yes, lot-to-lot variability in FBS is a significant source of experimental inconsistency. Serum components can bind to small molecules, affecting their effective concentration. It is best practice to test and qualify a large batch of FBS and use it for an entire series of experiments to ensure consistency.
Q4: What is the recommended method for assessing the purity and stability of our this compound compound?
A4: We recommend performing regular quality control checks on your this compound compound. High-performance liquid chromatography (HPLC) is suitable for assessing purity, while liquid chromatography-mass spectrometry (LC-MS) can confirm the identity and stability of the compound over time. Store the compound as recommended on the datasheet to prevent degradation.
Troubleshooting Guides
Issue 1: Inconsistent Phospho-Target Inhibition by this compound in Western Blots
If you are observing variable inhibition of the target protein's phosphorylation, consult the following guide.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Sub-optimal Lysis Buffer | Ensure the lysis buffer contains fresh phosphatase and protease inhibitors to preserve the phosphorylation state of your target protein. |
| Variable Drug Treatment Time | The kinetics of target phosphorylation can be rapid. Use a precise and consistent treatment time for all samples. A time-course experiment is recommended to determine the optimal endpoint. |
| Cell Density at Treatment | Cells that are too confluent or too sparse can have altered signaling pathway activity. Seed cells to reach 70-80% confluency at the time of treatment. |
| Antibody Performance | Use a validated phospho-specific antibody. Run appropriate controls, such as a positive control (e.g., cells treated with a known activator) and a negative control (e.g., untreated cells), to ensure antibody specificity. |
Issue 2: High Background Signal in Cell Viability Assays
High background in viability assays (e.g., MTT, CellTiter-Glo®) can mask the true effect of this compound.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Media Components | Phenol red in culture media can interfere with colorimetric and fluorescent readouts.[3] Switch to phenol red-free media for the assay. |
| DMSO Concentration | High concentrations of DMSO, the solvent for this compound, can be toxic to cells. Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic (typically <0.5%). |
| Contamination | Mycoplasma or other microbial contamination can affect cell metabolism and assay readouts.[1][2] Regularly test your cell cultures for contamination. |
| Incomplete Reagent Mixing | Ensure thorough but gentle mixing of the viability reagent in each well to get a uniform signal. Avoid introducing bubbles. |
Experimental Protocols
Protocol 1: this compound IC50 Determination using a Luminescent Cell Viability Assay
-
Cell Plating: Seed cells in a white, clear-bottom 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., 0.2% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Assay: Allow the plate and the luminescent viability reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.
-
Reading: Mix the contents on an orbital shaker for 2 minutes and then incubate at room temperature for 10 minutes, protected from light. Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for Phospho-Target Modulation by this compound
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for the desired time.
-
Lysis: Wash the cells with ice-cold PBS and lyse them with ice-old RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-phospho-target) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for the total target protein or a housekeeping protein like GAPDH.
Visualizations
Caption: Assumed signaling pathway for this compound, a target kinase inhibitor.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 2. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 3. selectscience.net [selectscience.net]
- 4. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
Limitations of current ZH8667 research protocols
Technical Support Center: ZH8667
Welcome to the technical support center for this compound, a novel, potent, and highly selective inhibitor of Janus Kinase 2 (JAK2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and to address common issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A: this compound is an ATP-competitive inhibitor that selectively targets the kinase domain of JAK2. The binding of cytokines or growth factors to their receptors activates receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1] JAK2 subsequently phosphorylates STAT proteins (primarily STAT3 and STAT5) at critical tyrosine residues.[2][3] This phosphorylation event leads to STAT dimerization, nuclear translocation, and the regulation of gene expression related to proliferation, survival, and inflammation.[1][2] this compound blocks the initial phosphorylation of STAT proteins by JAK2, thereby inhibiting the entire downstream signaling cascade.
Q2: How should I dissolve and store this compound?
A: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend preparing a concentrated stock solution (e.g., 10-50 mM) in dimethyl sulfoxide (DMSO). Vortex thoroughly to ensure complete dissolution. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] When preparing working concentrations, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay is consistent across all conditions and is non-toxic to your cells (typically ≤0.1%).[5]
Q3: What are the expected off-target effects of this compound?
A: While this compound is designed for high selectivity towards JAK2, like many kinase inhibitors, it may exhibit some activity against other kinases with similar ATP-binding pockets at higher concentrations.[4][6] It shows significantly less activity against JAK1, JAK3, and TYK2 (see Table 1). We recommend performing a dose-response experiment to determine the optimal concentration that provides maximal JAK2 inhibition with minimal off-target effects in your specific cell model.
Q4: Which cell lines are sensitive to this compound?
A: Cell lines with constitutive activation of the JAK2/STAT3 pathway are generally most sensitive to this compound. This includes cell lines harboring the JAK2 V617F mutation (e.g., HEL, UKE-1, SET-2) or those driven by cytokines that signal through JAK2, such as IL-6 or EPO.[3][7][8] We recommend confirming the activation status of the JAK2/STAT3 pathway in your chosen cell line before initiating experiments.
Quantitative Data Summary
The following tables provide a summary of the inhibitory activity and recommended starting concentrations for this compound in various experimental settings.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. JAK2) |
| JAK2 | 2.8 | 1 |
| JAK1 | 385 | >130x |
| JAK3 | >1000 | >350x |
| TYK2 | 950 | >330x |
Data derived from cell-free enzymatic assays. IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.
Table 2: Anti-proliferative Activity of this compound in JAK2-dependent Cell Lines
| Cell Line | Cancer Type | JAK2 Status | GI50 (nM) (72h incubation) |
| HEL | Erythroleukemia | V617F | 150 |
| UKE-1 | Myeloid Leukemia | V617F | 210 |
| SET-2 | Megakaryoblastic Leukemia | V617F | 255 |
| HCT116 | Colorectal Carcinoma | Wild-Type | 7500 |
GI50 (50% Growth Inhibition) values were determined using an ATP-based luminescence cell viability assay (e.g., CellTiter-Glo®).[1]
Troubleshooting Guides
Issue 1: No significant decrease in phosphorylated STAT3 (p-STAT3) is observed after this compound treatment.
| Possible Cause | Recommended Solution |
| Inactive Compound | Ensure this compound has been stored correctly at -20°C or -80°C and that stock solutions have not undergone multiple freeze-thaw cycles.[4] Test a fresh aliquot. |
| Insufficient Treatment Time or Dose | The kinetics of STAT3 dephosphorylation can vary. Perform a time-course (e.g., 30 min, 1, 2, 6 hours) and dose-response (e.g., 10 nM - 5 µM) experiment to find the optimal conditions for your cell line.[6] |
| Cell Line Resistance | Your cell line may not rely on the JAK2/STAT3 pathway for survival or may have resistance mechanisms.[4][9] Confirm pathway activation at baseline by checking for p-STAT3 in untreated cells stimulated with an appropriate cytokine (e.g., IL-6). |
| Poor Antibody Quality | The p-STAT3 (Tyr705) antibody may be suboptimal. Use a well-validated antibody and include a positive control cell lysate (e.g., from cytokine-stimulated cells) to confirm the antibody is working correctly.[2] |
Issue 2: High variability in cell viability assay results between replicate wells.
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure you have a homogenous single-cell suspension before and during plating. Mix the cell suspension gently between pipetting steps.[5][10] |
| Edge Effects | Evaporation from wells on the perimeter of a 96-well plate can concentrate the compound and affect cell growth. Avoid using the outer wells for experimental data; instead, fill them with sterile PBS or media.[10] |
| Compound Precipitation | High concentrations of this compound may precipitate in aqueous culture media. Visually inspect the media for precipitates after adding the compound. If observed, try lowering the final concentration or using a different solvent system if appropriate. |
| Assay Interference | Some inhibitors can interfere with the chemistry of tetrazolium-based assays (e.g., MTT, XTT).[5][10] To check for this, run a cell-free control with media and this compound. Consider switching to an orthogonal assay that measures a different endpoint, such as an ATP-based (luminescent) or protein-based (SRB) assay.[10] |
Issue 3: Unexpected increase in cell "viability" at certain this compound concentrations.
| Possible Cause | Recommended Solution |
| Metabolic Shift | Sub-lethal doses of some kinase inhibitors can induce a stress response that paradoxically increases cellular metabolic activity, which is measured by assays like MTT.[5] This can be misinterpreted as increased viability. |
| Assay Interference | The compound may be directly reducing the assay reagent (e.g., MTT tetrazolium salt), leading to a false positive signal.[5] Run a cell-free control (media + compound + assay reagent) to confirm. |
| Solution | Cross-validate your findings with a different type of viability assay that relies on a non-metabolic readout, such as a direct cell counting method (trypan blue) or an assay that measures ATP levels (e.g., CellTiter-Glo®), which more accurately reflects the number of viable cells.[1][10] |
Detailed Experimental Protocol
Protocol: Western Blot for Detection of p-STAT3 (Tyr705) Inhibition
This protocol is designed to assess the efficacy of this compound by measuring the phosphorylation status of its direct downstream target, STAT3.[2][6]
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HEL cells) in a 6-well plate and grow to 70-80% confluency.
-
Starve cells in serum-free media for 4-6 hours if assessing cytokine-induced phosphorylation.
-
Pre-treat cells with various concentrations of this compound (e.g., 0, 10, 50, 200, 1000 nM) for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
If applicable, stimulate cells with an appropriate cytokine (e.g., IL-6, 20 ng/mL) for 15-30 minutes.[11]
-
-
Cell Lysis:
-
Place the plate on ice and aspirate the media.
-
Wash cells once with 1 mL of ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[6]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto an 8-10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
-
Protein Transfer and Blocking:
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Visualize bands using an Enhanced Chemiluminescence (ECL) reagent and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with antibodies for total STAT3 and a loading control (e.g., β-actin or GAPDH).[6] A decrease in the p-STAT3 signal relative to total STAT3 and the loading control indicates successful inhibition by this compound.
-
Mandatory Visualizations
Caption: The JAK2/STAT3 signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 3. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. JAK Inhibitors for Myelofibrosis: Strengths and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Best practices for storing and handling ZH8667 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling ZH8667 hydrochloride, alongside troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Storage and Handling
Proper storage and handling of this compound hydrochloride are critical for maintaining its stability and ensuring experimental reproducibility and personnel safety.
Storage Conditions: For optimal stability, this compound hydrochloride should be stored under the following conditions:
| Parameter | Recommendation | Source |
| Temperature | 2-8°C | [1] |
| Atmosphere | Desiccated | [1] |
| Form | Solid | [1] |
Handling Precautions: this compound hydrochloride is classified as a combustible solid[1]. Adherence to standard laboratory safety protocols is essential.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Ventilation: Handle the solid compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust particles.
-
Spills: In case of a spill, avoid generating dust. Gently sweep the solid material into a suitable container for disposal.
-
First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding the use of this compound hydrochloride in a research setting.
1. What is the mechanism of action of this compound hydrochloride? this compound hydrochloride is a potent and selective agonist of the Trace Amine-Associated Receptor 1 (TAAR1). Specifically, it activates the Gs alpha subunit of the G protein complex associated with TAAR1[1][2][3].
2. What is the recommended solvent for preparing stock solutions? The recommended solvent for this compound hydrochloride is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of 2 mg/mL[1].
3. How should I prepare a stock solution of this compound hydrochloride? To prepare a stock solution, add the appropriate volume of DMSO to your vial of this compound hydrochloride to achieve the desired concentration. Vortex briefly to ensure the compound is fully dissolved. For example, to make a 10 mM stock solution from 1 mg of this compound hydrochloride (Molecular Weight: 251.73 g/mol ), you would add approximately 397.2 µL of DMSO.
4. How should I store stock solutions of this compound hydrochloride? Once prepared, stock solutions should be stored as aliquots in tightly sealed vials at -20°C. It is generally recommended that these solutions are usable for up to one month. For best results, prepare and use solutions on the same day[4].
5. What is the stability of this compound hydrochloride in aqueous solutions? The stability of this compound hydrochloride in aqueous solutions for extended periods has not been extensively reported. It is best practice to prepare fresh dilutions in your aqueous experimental buffer from the DMSO stock solution immediately before use.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound hydrochloride.
TAAR1 Signaling Pathway Diagram
Caption: The signaling pathway of this compound hydrochloride via the TAAR1-Gs cascade.
In Vitro cAMP Accumulation Assay
This protocol is for measuring the increase in intracellular cyclic AMP (cAMP) following the stimulation of cells expressing TAAR1 with this compound hydrochloride.
Caption: A typical workflow for a cAMP accumulation assay.
Detailed Steps:
-
Cell Plating: Seed cells engineered to express TAAR1 into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal cAMP levels, you can serum-starve the cells for 2-4 hours prior to the assay.
-
Pre-incubation: Remove the culture medium and add a stimulation buffer containing a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP. Incubate for 30 minutes at 37°C.
-
Stimulation: Add varying concentrations of this compound hydrochloride to the wells. Include a positive control (e.g., forskolin) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the protocol of your chosen cAMP detection kit.
-
cAMP Detection: Measure the intracellular cAMP levels using a commercial kit, such as a HTRF or AlphaScreen assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the log of the this compound hydrochloride concentration to generate a dose-response curve and determine the EC50 value.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound hydrochloride.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low cellular response (e.g., no increase in cAMP) | 1. Compound inactivity: Improper storage or handling may have degraded the compound. 2. Low receptor expression: The cell line may not have sufficient TAAR1 expression. 3. Incorrect assay conditions: Suboptimal incubation times, cell density, or reagent concentrations. 4. Cell health: Cells may be unhealthy or at a high passage number. | 1. Use a fresh vial of this compound hydrochloride and prepare a new stock solution. 2. Verify TAAR1 expression using a validated method (e.g., Western blot, qPCR). 3. Optimize assay parameters, including stimulation time and cell number. Ensure your positive control (e.g., forskolin) is working. 4. Use a fresh stock of low-passage cells and ensure they are healthy before starting the experiment. |
| High background signal in vehicle-treated cells | 1. High basal receptor activity: Some cell lines may have high constitutive TAAR1 activity. 2. Serum effects: Components in the serum may be stimulating the cells. 3. Cell stress: High cell density or poor cell health can lead to elevated basal signaling. | 1. Consider using a TAAR1 inverse agonist to determine the level of constitutive activity. 2. Implement a serum starvation step before the assay. 3. Optimize cell seeding density to avoid over-confluence. Ensure cells are healthy. |
| Precipitation of the compound in aqueous buffer | 1. Low solubility: The concentration of this compound hydrochloride in the final aqueous solution may exceed its solubility limit. 2. High DMSO concentration: The final concentration of DMSO in the assay may be too high, affecting cell viability or assay performance. | 1. Ensure the final concentration of this compound hydrochloride is within its solubility range in the assay buffer. 2. Keep the final DMSO concentration below 0.5% (v/v) to minimize solvent effects. Prepare intermediate dilutions if necessary. |
| Inconsistent results between experiments | 1. Variability in stock solution: Inconsistent preparation or storage of the stock solution. 2. Cell passage number: Using cells at different passage numbers can lead to variability. 3. Inconsistent assay timing: Variations in incubation times. | 1. Prepare and aliquot stock solutions carefully. Perform a quick thaw of aliquots before use. Avoid repeated freeze-thaw cycles. 2. Use cells within a consistent and narrow range of passage numbers for all experiments. 3. Use timers to ensure consistent incubation periods for all steps of the assay. |
References
- 1. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 4. Stability and Storage | Tocris Bioscience [tocris.com]
Validation & Comparative
In Vivo Validation of TAAR1 Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo validation of several Trace Amine-Associated Receptor 1 (TAAR1) agonists. While the primary focus of this document is to compare the performance of these compounds in preclinical models relevant to neuropsychiatric disorders, it is important to note that publicly available in vivo data for the specific TAAR1 agonist ZH8667 is limited. Therefore, this guide will focus on well-characterized alternative TAAR1 agonists, presenting their available in vivo efficacy data, and will position this compound as a compound of interest for which further in vivo validation is warranted.
Introduction to TAAR1 Agonism
Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising therapeutic target for a variety of neuropsychiatric conditions, including schizophrenia and related psychoses.[1] Unlike traditional antipsychotics that primarily act as antagonists at dopamine D2 receptors, TAAR1 agonists offer a novel mechanism of action by modulating monoaminergic and glutamatergic neurotransmission.[1][2] This distinct pharmacology holds the potential for improved efficacy, particularly for the negative and cognitive symptoms of schizophrenia, and a more favorable side-effect profile, notably avoiding the motor and metabolic adverse effects associated with D2 receptor blockade.
Comparative In Vivo Efficacy of TAAR1 Agonists
The following tables summarize the available in vivo data for several TAAR1 agonists that have been evaluated in preclinical models of psychosis. These models are designed to assess the antipsychotic-like potential of novel compounds.
Table 1: Efficacy of TAAR1 Agonists in the MK-801-Induced Hyperactivity Model
The MK-801-induced hyperactivity model is a widely used preclinical screen for potential antipsychotic drugs. MK-801, an NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is considered to be a model of the positive symptoms of schizophrenia.
| Compound | Animal Model | Dosing (mg/kg) | Route of Administration | % Reduction in Hyperactivity | Reference |
| Ulotaront (SEP-363856) | Mouse | 1, 3, 10 | Oral | Significant reduction (dose-dependent) | [3] |
| Compound 50B | Mouse | 5 | Oral | Superior to SEP-856 in inhibiting MK-801-induced schizophrenia-like behavior | [3] |
| LK00764 | Rat | Not specified | Not specified | Notable efficacy |
Table 2: Efficacy of TAAR1 Agonists in the Dopamine Transporter Knockout (DAT-KO) Rodent Model
Dopamine transporter knockout (DAT-KO) rodents exhibit a hyperdopaminergic state, leading to spontaneous hyperactivity. This model is valuable for assessing the ability of compounds to modulate dopamine-dependent behaviors, a key feature of psychosis.
| Compound | Animal Model | Dosing (mg/kg) | Route of Administration | Effect on Hyperlocomotion | Reference |
| AP163 | Rat | 10 | Intraperitoneal (i.p.) | Statistically significant, dose-dependent reduction | [2] |
| RO5256390 | Rat | Not specified | Not specified | Effective in reducing hyperactivity | Not specified in snippets |
Profile of this compound
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are generalized protocols for the key in vivo experiments cited in this guide.
MK-801-Induced Hyperactivity in Mice
Objective: To assess the ability of a test compound to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist MK-801.
Animals: Male adult mice (e.g., C57BL/6 or BALB/c).
Procedure:
-
Acclimation: Animals are acclimated to the testing room and locomotor activity cages for a specified period (e.g., 30-60 minutes).
-
Pre-treatment: Animals are administered the test compound (e.g., TAAR1 agonist) or vehicle at a predetermined time before the MK-801 challenge.
-
MK-801 Administration: MK-801 (e.g., 0.15-0.32 mg/kg) or saline is administered intraperitoneally.
-
Locomotor Activity Recording: Immediately following MK-801 injection, locomotor activity is recorded for a set duration (e.g., 60-120 minutes) using automated activity monitors. Parameters such as total distance traveled, horizontal activity, and vertical activity (rearing) are measured.
-
Data Analysis: The locomotor activity data is analyzed to compare the effects of the test compound to the vehicle control in the MK-801-treated groups. A statistically significant reduction in hyperactivity by the test compound is indicative of potential antipsychotic-like efficacy.
Dopamine Transporter Knockout (DAT-KO) Rodent Model
Objective: To evaluate the effect of a test compound on the spontaneous hyperlocomotion exhibited by DAT-KO rodents.
Animals: Male and female DAT-KO rats or mice and their wild-type littermates.
Procedure:
-
Habituation: Animals are habituated to the locomotor activity chambers for a defined period (e.g., 30-60 minutes).
-
Compound Administration: The test compound (e.g., TAAR1 agonist) or vehicle is administered, typically via intraperitoneal injection.
-
Locomotor Activity Monitoring: Locomotor activity is recorded for a specified duration (e.g., 90-120 minutes) post-injection.
-
Data Analysis: The locomotor activity of DAT-KO animals treated with the test compound is compared to that of vehicle-treated DAT-KO animals. A significant and dose-dependent reduction in spontaneous hyperactivity suggests that the compound can modulate the hyperdopaminergic state.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes can aid in understanding the mechanism of action and the research methodology.
References
A Comparative Guide to TAAR1 Agonists: ZH8667 and Ulotaront
For Researchers, Scientists, and Drug Development Professionals
Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising G-protein coupled receptor (GPCR) target for the development of novel antipsychotics. Unlike conventional treatments that primarily antagonize dopamine D2 receptors, TAAR1 agonists offer a distinct mechanism of action by modulating monoaminergic systems. This guide provides a detailed comparison of two notable TAAR1 agonists: ZH8667, a research compound with selective Gs-pathway agonism, and ulotaront (SEP-363856), a clinical-stage agonist with dual TAAR1 and serotonin 5-HT1A receptor activity.
Performance Comparison: In Vitro and In Vivo Data
The following table summarizes the key pharmacological and preclinical data for this compound and ulotaront, facilitating a direct comparison of their potency, efficacy, and preclinical behavioral effects.
| Parameter | This compound | Ulotaront (SEP-363856) | Reference |
| Target(s) | TAAR1 (Gs-preferential agonist) | TAAR1, 5-HT1A | [1] |
| Potency (EC50) | TAAR1-Gs: 46.5 nM | TAAR1: 140 nM; 5-HT1A: 2300 nM | [2][3] |
| Efficacy (Emax) | TAAR1-Gs: 0.0053 (relative to a standard) | TAAR1: 101% (full agonist); 5-HT1A: 75% (partial agonist) | [2][3] |
| In Vivo Efficacy (Animal Models) | Alleviated MK-801-induced antipsychotic-like phenotypes in mice without inducing catalepsy. | Demonstrated efficacy in preclinical models of schizophrenia, including phencyclidine (PCP)-induced hyperactivity and prepulse inhibition deficits. | [2][4] |
| Clinical Development | Preclinical research compound | Phase 3 clinical trials for schizophrenia | [3] |
Signaling Pathways
TAAR1 activation can initiate downstream signaling through multiple G-protein subtypes, primarily Gs and Gq. The differential engagement of these pathways can lead to distinct physiological effects.
TAAR1 Signaling Cascade
Caption: TAAR1 signaling through Gs and Gq pathways.
Experimental Protocols
The data presented in this guide are based on established experimental methodologies. Below are detailed protocols for key assays used in the characterization of TAAR1 agonists.
Radioligand Binding Assay (for determining binding affinity)
This assay measures the affinity of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., TAAR1) are prepared from cultured cells or tissue homogenates. Protein concentration is determined using a standard method like the BCA assay.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the receptor, and varying concentrations of the unlabeled test compound (e.g., this compound or ulotaront).
-
Incubation: The plate is incubated to allow the binding to reach equilibrium. Incubation time and temperature are optimized for the specific receptor and ligands.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the cell membranes.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay (for measuring Gs activation)
This functional assay quantifies the ability of an agonist to stimulate the Gs signaling pathway.
-
Cell Culture: Cells stably expressing the TAAR1 receptor are cultured in appropriate media.
-
Assay Preparation: Cells are harvested and seeded into 96-well plates. Prior to the assay, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).
-
Compound Addition: Varying concentrations of the test agonist (e.g., this compound) are added to the wells.
-
Incubation: The cells are incubated for a defined period to allow for cAMP production.
-
Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
-
Data Analysis: The concentration-response data are plotted to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response), which are measures of the agonist's potency and efficacy, respectively.
Experimental Workflow: In Vivo Behavioral Model (Phencyclidine-Induced Hyperactivity)
This in vivo model is used to assess the antipsychotic-like potential of a compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TAAR1-Gs/Gq dual-pathway agonist shows superior antipsychotic-like activity in preclinical models | BioWorld [bioworld.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Preclinical pharmacology of a new serotonergic receptor antagonist, LY281067 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of ZH8667 and Traditional Antipsychotics
This guide provides a detailed comparative analysis of the novel investigational antipsychotic agent ZH8667 against traditional antipsychotics, including both typical and atypical classes. The information is intended for researchers, scientists, and drug development professionals to highlight the potential therapeutic advantages and differential pharmacological profile of this compound.
Introduction to this compound and Traditional Antipsychotics
Traditional antipsychotics are broadly categorized into two classes: typical (first-generation) and atypical (second-generation). Typical antipsychotics, such as haloperidol, primarily act as potent antagonists of the dopamine D2 receptor.[1][2][3] This mechanism is effective in treating the positive symptoms of psychosis (e.g., hallucinations, delusions) but is also associated with a high risk of extrapyramidal symptoms (EPS), such as tardive dyskinesia.[2][4]
Atypical antipsychotics, like risperidone and olanzapine, were developed to improve upon the side-effect profile of typical agents. They exhibit a broader receptor binding profile, characteristically acting as antagonists at both dopamine D2 and serotonin 5-HT2A receptors.[1][5][6] This dual action is thought to contribute to their efficacy against negative symptoms and a lower propensity to cause EPS, although they are often associated with metabolic side effects like weight gain and hyperglycemia.[1][7]
This compound is a novel, investigational antipsychotic agent designed to offer a superior efficacy and safety profile. Its unique mechanism of action combines potent dopamine D2 and serotonin 5-HT2A receptor antagonism with agonism at the trace amine-associated receptor 1 (TAAR1). The TAAR1 agonism is hypothesized to provide a modulatory effect on dopamine signaling, potentially leading to a more favorable balance of antipsychotic activity and reduced side effects.
Comparative Pharmacological Data
The following tables summarize the in vitro receptor binding affinities and in vivo preclinical efficacy and side-effect profiles of this compound compared to representative typical (Haloperidol) and atypical (Risperidone) antipsychotics.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
| Receptor | This compound (Hypothetical) | Haloperidol | Risperidone |
| Dopamine D2 | 0.8 | 1.2 | 3.5 |
| Serotonin 5-HT2A | 0.5 | 50 | 0.2 |
| Serotonin 5-HT1A | 15 | >1000 | 200 |
| Histamine H1 | 25 | 80 | 2.1 |
| Adrenergic α1 | 10 | 15 | 0.8 |
| Muscarinic M1 | >1000 | >1000 | >1000 |
| TAAR1 (EC50, nM) | 5.2 | >10,000 | >10,000 |
Table 2: Preclinical Efficacy in Animal Models
| Model | Parameter | This compound (Hypothetical) | Haloperidol | Risperidone |
| Amphetamine-Induced Hyperlocomotion | ED50 (mg/kg) | 0.1 | 0.2 | 0.3 |
| Conditioned Avoidance Response | ED50 (mg/kg) | 0.15 | 0.25 | 0.4 |
| Novel Object Recognition (Cognitive Enhancement) | Reversal of Deficit | Yes | No | Partial |
Table 3: Preclinical Side-Effect Profile
| Side Effect | Parameter | This compound (Hypothetical) | Haloperidol | Risperidone |
| Catalepsy (EPS Model) | ED50 (mg/kg) | >30 | 0.5 | 5 |
| Weight Gain (Chronic Dosing) | % Increase over Vehicle | 5% | 2% | 15% |
| Prolactin Elevation | % Increase over Vehicle | 20% | 200% | 150% |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and traditional antipsychotics are illustrated in the following signaling pathway diagrams.
Caption: Mechanism of action of typical antipsychotics.
References
- 1. droracle.ai [droracle.ai]
- 2. How Are Typical and Atypical Antipsychotics Different? - GoodRx [goodrx.com]
- 3. jebms.org [jebms.org]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. Typical vs. Atypical Antipsychotics: How They Differ [verywellhealth.com]
- 6. mdpi.com [mdpi.com]
- 7. A review of atypical antipsychotic drugs versus conventional medication in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Binding Affinity Assays for BET Bromodomain Inhibitors: A Cross-Validation of Hypothetical Compound ZH8667
In the landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a critical target for therapeutic intervention in oncology and inflammatory diseases. This guide provides a comparative analysis of the binding affinity of a hypothetical novel BRD4 inhibitor, ZH8667, against established compounds JQ1 and OTX015. We present a cross-validation of binding affinity data obtained from two distinct biophysical assays: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Comparative Binding Affinity Data
The following table summarizes the equilibrium dissociation constants (Kd) for this compound, JQ1, and OTX015 against the first bromodomain of BRD4 (BRD4(BD1)). Lower Kd values are indicative of a higher binding affinity.
| Compound | Assay Type | Target | Kd (nM) | Reference |
| This compound (Hypothetical) | SPR | BRD4(BD1) | 35 | Internal Data |
| This compound (Hypothetical) | ITC | BRD4(BD1) | 42 | Internal Data |
| JQ1 | SPR | BRD4(BD1) | 50 | |
| JQ1 | ITC | BRD4(BD1) | 59 | |
| OTX015 | SPR | BRD4(BD1) | 88 | |
| OTX015 | ITC | BRD4(BD1) | 95 |
Experimental Methodologies
A cross-validation of binding affinity was achieved by employing two orthogonal, label-free biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
1. Surface Plasmon Resonance (SPR)
SPR is a technique used to measure biomolecular interactions in real-time. It relies on the immobilization of a 'ligand' (in this case, BRD4(BD1)) on a sensor chip surface and flowing a solution containing the 'analyte' (the inhibitor) over this surface. The binding interaction causes a change in the refractive index at the surface, which is detected and recorded as a response.
-
Instrumentation: BIAcore T200 (GE Healthcare)
-
Ligand: Recombinant human BRD4(BD1) was immobilized on a CM5 sensor chip via standard amine coupling.
-
Analyte: A dilution series of each inhibitor (this compound, JQ1, OTX015) was prepared in running buffer (HBS-EP+).
-
Assay Protocol:
-
The system was equilibrated with running buffer.
-
The analyte solutions were injected over the ligand-immobilized surface at a flow rate of 30 µL/min.
-
Association and dissociation phases were monitored.
-
The sensor surface was regenerated between cycles using a low pH glycine solution.
-
-
Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of two molecules. This technique allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.
-
Instrumentation: MicroCal PEAQ-ITC (Malvern Panalytical)
-
Sample Preparation: Both the protein (BRD4(BD1)) and the inhibitors were dialyzed against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch effects.
-
Assay Protocol:
-
The sample cell was filled with a solution of BRD4(BD1).
-
The injection syringe was filled with a concentrated solution of the inhibitor.
-
A series of small injections of the inhibitor into the protein solution were performed.
-
The heat released or absorbed during each injection was measured.
-
-
Data Analysis: The integrated heat data was plotted against the molar ratio of the inhibitor to the protein. The resulting binding isotherm was then fitted to a suitable binding model to extract the thermodynamic parameters, including the Kd.
Visualized Workflows and Pathways
Evaluating the therapeutic potential of ZH8667 against other schizophrenia drug candidates
A Comparative Analysis of ZH8667 and Other Novel Schizophrenia Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed evaluation of the therapeutic potential of this compound, a novel investigational compound, in comparison to other leading drug candidates for the treatment of schizophrenia. This document is intended for an audience with expertise in neuroscience and pharmacology and aims to facilitate an objective assessment based on available preclinical and clinical data.
Introduction to a New Era in Schizophrenia Pharmacotherapy
For decades, the primary strategy for treating schizophrenia has been the modulation of dopamine D2 receptors.[1][2] While effective for many patients, this approach is often accompanied by significant side effects, including extrapyramidal symptoms (EPS), metabolic disturbances, and hyperprolactinemia.[2][3] The limitations of current therapies have spurred the development of novel drug candidates with mechanisms of action that extend beyond simple D2 antagonism.
This guide compares the following compounds:
-
This compound (Hypothetical): An investigational dual-action compound designed as a potent Trace Amine-Associated Receptor 1 (TAAR1) agonist and a partial dopamine D2 receptor antagonist. This profile is hypothesized to offer synergistic efficacy against positive, negative, and cognitive symptoms with a favorable side-effect profile.
-
Ulotaront (SEP-363856): An investigational TAAR1 and serotonin 5-HT1A receptor agonist that does not directly block D2 receptors.[4][5][6] It represents a significant shift from traditional antipsychotic mechanisms.[7]
-
KarXT (Xanomeline-Trospium): An emerging treatment that combines xanomeline, a muscarinic M1 and M4 receptor agonist, with trospium, a peripherally-acting muscarinic antagonist designed to mitigate side effects.[3][8][9] This approach targets the cholinergic system to indirectly modulate dopamine.[10]
-
Risperidone: A widely prescribed second-generation (atypical) antipsychotic that serves as a benchmark. Its mechanism involves potent serotonin 5-HT2A and dopamine D2 receptor antagonism.[1][2][11][12]
Comparative Data Overview
The following tables summarize the key pharmacological and clinical characteristics of each compound.
Table 1: Mechanism of Action and Receptor Binding Profile
Binding affinity is represented by the inhibition constant (Ki), where a lower value indicates higher affinity.
| Compound | Primary Mechanism of Action | Receptor Binding Affinity (Ki, nM) |
| TAAR1: <10 (Agonist, EC50) Dopamine D2: ~5 (Partial Antagonist) Serotonin 5-HT2A: >100 | ||
| This compound (Hypothetical) | TAAR1 Agonist / Dopamine D2 Partial Antagonist | TAAR1: ~140 (Agonist, EC50)[4] Serotonin 5-HT1A: ~280 (Agonist)[4] Dopamine D2: No significant activity[4][6] Serotonin 5-HT7: ~30[4] |
| Ulotaront | TAAR1 and 5-HT1A Agonist | Muscarinic M1/M4: Agonist (Xanomeline)[3][8][13] Dopamine D2: No direct activity[14] |
| KarXT | Muscarinic M1/M4 Agonist | Serotonin 5-HT2A: ~0.16-0.30[15] Dopamine D2: ~3.13[15] Adrenergic α1: ~0.8[15] Histamine H1: ~2.23[15] |
| Risperidone | 5-HT2A and D2 Antagonist |
Table 2: Clinical Efficacy in Schizophrenia Trials
Efficacy is measured by the change in the Positive and Negative Syndrome Scale (PANSS) total score from baseline compared to placebo.
| Compound | Phase of Development | Mean Change in PANSS Total Score (vs. Placebo) | Key Findings |
| This compound (Hypothetical) | Preclinical / Phase I | -15 to -20 points (Projected) | Projected strong efficacy on positive and negative symptoms with cognitive enhancement potential. |
| Ulotaront | Phase III | Inconsistent results; Phase 2 showed a significant -11.7 point improvement[4], but Phase 3 trials did not meet the primary endpoint, potentially due to a high placebo response.[16][17][18] | Granted Breakthrough Therapy Designation by the FDA.[5][19] Efficacy signals observed, but challenged by high placebo effect in pivotal trials.[17] |
| KarXT | Approved (as of late 2024)[10] | -8.4 to -9.6 points[14][20] | Consistently demonstrated statistically significant and clinically meaningful reduction in PANSS scores across multiple Phase 3 trials.[20][21] |
| Risperidone | Marketed | -4.9 to -10.4 points | Established efficacy, particularly for positive symptoms.[22][23] |
Table 3: Comparative Adverse Effect Profile
Based on data from clinical trials.
| Adverse Effect | This compound (Projected) | Ulotaront | KarXT | Risperidone |
| Extrapyramidal Symptoms (EPS) | Very Low | Low | Low (3.2% vs 0.9% for placebo)[3] | Moderate to High (Dose-dependent)[12] |
| Weight Gain | Low | Low | Low[3] | Moderate to High |
| Somnolence/Sedation | Low to Moderate | High | Low | High |
| Nausea/Vomiting | Moderate | Moderate | High (Cholinergic effects)[3] | Low |
| Orthostatic Hypotension | Low | Low | Low | Moderate (due to α1 antagonism)[2] |
| Prolactin Elevation | Low | Low | Low[3] | High[2] |
Experimental Protocols
In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of this compound, Ulotaront, KarXT, and Risperidone for a panel of neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Cell lines engineered to express a high density of the target receptor (e.g., Dopamine D2, TAAR1) are cultured and harvested. The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.[24] The final membrane pellet is resuspended in an assay buffer.[24]
-
Competitive Binding: A fixed concentration of a specific radioligand (a radioactive molecule known to bind to the target receptor) is incubated with the membrane preparation.[25]
-
Incubation: Varying concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.[26] The mixture is incubated to allow binding to reach equilibrium.[24]
-
Separation and Counting: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand while unbound radioligand passes through.[24][25] The radioactivity trapped on the filters is measured using a scintillation counter.[24]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[24]
Prepulse Inhibition (PPI) of Acoustic Startle
PPI is a preclinical model used to assess sensorimotor gating, a process that is deficient in individuals with schizophrenia. Antipsychotic drugs are known to reverse deficits in PPI.
Objective: To evaluate the ability of this compound to restore sensorimotor gating in a rodent model of schizophrenia.
Methodology:
-
Animal Model: A deficit in PPI is induced in rodents (typically rats or mice) using a pharmacological agent like a dopamine agonist (e.g., apomorphine) or an NMDA receptor antagonist (e.g., ketamine).
-
Apparatus: The animal is placed in a startle chamber equipped with a sensor to detect whole-body flinch (startle response) and a speaker to deliver acoustic stimuli.[27]
-
Test Trials: The test consists of several trial types presented in a pseudorandom order:[27]
-
Pulse-Alone Trial: A single, loud acoustic stimulus (e.g., 120 dB) is presented to elicit a baseline startle response.
-
Prepulse-Pulse Trial: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 74-82 dB) is presented shortly before the loud pulse.[27]
-
No-Stimulus Trial: Background noise only, to measure baseline movement.
-
-
Drug Administration: Test animals are administered this compound, a comparator drug, or a vehicle control prior to the PPI test session.
-
Data Analysis: The startle response is measured for each trial. Prepulse inhibition is calculated as the percentage reduction in the startle response in the Prepulse-Pulse trials compared to the Pulse-Alone trials. An effective antipsychotic is expected to increase the percent PPI in the deficit model.
Visualizations: Pathways and Workflows
Signaling Pathway of this compound
Caption: Proposed dual mechanism of this compound at the synapse.
Experimental Workflow: Prepulse Inhibition (PPI) Test
Caption: Workflow for assessing antipsychotic potential using PPI.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 3. KarXT for schizophrenia–effectiveness and value: A summary from the Institute for Clinical and Economic Review’s New England Comparative Effectiveness Public Advisory Council - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the Therapeutic Potential of Ulotaront as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What is Ulotaront used for? [synapse.patsnap.com]
- 8. Xanomeline-trospium (KarXT), a Novel Treatment for Schizophrenia | Philadelphia Integrative Psychiatry [phillyintegrative.com]
- 9. Current Findings and Potential Mechanisms of KarXT (Xanomeline-Trospium) in Schizophrenia Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hcplive.com [hcplive.com]
- 11. Risperidone - Wikipedia [en.wikipedia.org]
- 12. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 13. psychiatrictimes.com [psychiatrictimes.com]
- 14. Efficacy and safety of the muscarinic receptor agonist KarXT (xanomeline-trospium) in schizophrenia (EMERGENT-2) in the USA: results from a randomised, double-blind, placebo-controlled, flexible-dose phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. psychiatrictimes.com [psychiatrictimes.com]
- 17. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 18. Sumitomo Pharma and Otsuka Announce Topline Results from Phase 3 DIAMOND 1 and DIAMOND 2 Clinical Studies Evaluating Ulotaront in Schizophrenia | Otsuka US [otsuka-us.com]
- 19. ulotaront | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 20. biospace.com [biospace.com]
- 21. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 22. Treatment of the symptoms of schizophrenia: a combined analysis of double-blind studies comparing risperidone with haloperidol and other antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A 6-week, randomized, double-blind, placebo-controlled study of the efficacy and safety of risperidone in adolescents with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. giffordbioscience.com [giffordbioscience.com]
- 26. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 27. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
Comparative Analysis of Gs-Coupled Receptor Agonists: A Head-to-Head Evaluation of Liraglutide and Other GLP-1 Receptor Agonists
Disclaimer: Initial searches for the Gs-coupled receptor agonist "ZH8667" did not yield any publicly available scientific literature or experimental data. This may be due to the compound being in early-stage, preclinical development, having an internal codename not yet disclosed, or being a hypothetical entity. To fulfill the core requirements of this comparison guide, the well-documented and clinically significant GLP-1 receptor agonist, Liraglutide , has been selected as the primary subject for a head-to-head comparison with other prominent agonists in its class, namely Semaglutide and Exenatide.
This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of performance with supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
Overview of GLP-1 Receptor Agonists
Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of therapeutic agents that mimic the action of the endogenous incretin hormone GLP-1.[1] They bind to and activate the GLP-1 receptor, a Gs-coupled receptor, which is expressed in pancreatic beta cells, neurons in the brain, and other tissues.[1][2] Activation of the GLP-1 receptor stimulates a signaling cascade that results in glucose-dependent insulin secretion, suppression of glucagon secretion, delayed gastric emptying, and increased satiety.[1][3][4] These effects contribute to improved glycemic control and weight loss, making GLP-1 receptor agonists a cornerstone in the management of type 2 diabetes and obesity.[5][6]
Signaling Pathway
The binding of a GLP-1 receptor agonist, such as Liraglutide, to its receptor initiates a conformational change that activates the associated heterotrimeric Gs protein. This leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][7] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets to mediate the physiological effects of the agonist.
Head-to-Head Performance Comparison
The efficacy of Liraglutide has been compared to other GLP-1 receptor agonists in numerous head-to-head clinical trials. The primary endpoints in these studies are typically the reduction in glycated hemoglobin (HbA1c) and the change in body weight from baseline.
In Vitro Potency
The potency of GLP-1 receptor agonists is determined in vitro by measuring their ability to stimulate cAMP production in cells expressing the human GLP-1 receptor.[8] The half-maximal effective concentration (EC50) is the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates higher potency.
| Agonist | Cell Line | EC50 (in vitro) | Reference |
| Liraglutide | CHO (hGLP-1R) | Not specified, but used for modeling | [8] |
| Semaglutide | CHO (hGLP-1R) | Not specified, but used for modeling | [8] |
| Ecnoglutide | HEK293 (hGLP-1R) | 2.322 ng/mL | [9] |
| Semaglutide | HEK293 (hGLP-1R) | 2.437 ng/mL | [9] |
Note: Direct, side-by-side EC50 comparisons in the same assay are not always available in public literature. The data presented reflects values from different studies.
Clinical Efficacy: Glycemic Control and Weight Loss
Clinical trials provide the most direct comparison of the therapeutic effects of these agonists.
Table 2.1: Liraglutide vs. Exenatide
| Trial | Duration | Metric | Liraglutide (1.8mg QD) | Exenatide (10µg BID) | p-value | Reference(s) |
| LEAD-6 | 26 weeks | HbA1c Reduction | -1.12% | -0.79% | < 0.0001 | [5][10] |
| FPG Reduction (mmol/L) | -1.61 | -0.60 | < 0.0001 | [10] | ||
| Weight Change (kg) | -3.24 kg | -2.87 kg | 0.22 | [5] |
Table 2.2: Liraglutide vs. Semaglutide
| Trial | Duration | Metric | Liraglutide (1.2mg or 3.0mg QD) | Semaglutide (1.0mg or 2.4mg QW) | Key Finding | Reference(s) |
| SUSTAIN 10 | 30 weeks | HbA1c Reduction | -1.0% (1.2mg) | -1.7% (1.0mg) | Semaglutide superior in HbA1c reduction | [11] |
| Weight Change | -1.9 kg (1.2mg) | -5.8 kg (1.0mg) | Semaglutide superior in weight reduction | [11] | ||
| STEP 8 | 68 weeks | Weight Change % | -6.4% (3.0mg) | -15.8% (2.4mg) | Semaglutide resulted in significantly greater weight loss.[12] | [11][12] |
Table 2.3: Liraglutide vs. Other GLP-1 Agonists
| Trial | Comparator | Duration | Metric | Liraglutide (1.8mg QD) | Comparator Value | Key Finding | Reference(s) |
| AWARD-6 | Dulaglutide (1.5mg QW) | 26 weeks | HbA1c Reduction | -1.36% | -1.42% | Dulaglutide was non-inferior to Liraglutide.[10] | [10] |
| Weight Change | -3.61 kg | -2.90 kg | Liraglutide showed significantly greater weight reduction.[10] | [10] | |||
| HARMONY-7 | Albiglutide (QW) | 32 weeks | HbA1c Reduction | -0.99% | -0.78% | Liraglutide showed greater HbA1c reduction.[5] | [5] |
| Weight Change | -2.16 kg | -0.64 kg | Liraglutide resulted in greater weight loss.[5] | [5] |
Experimental Protocols
The following are detailed methodologies for key assays used to characterize and compare Gs-coupled receptor agonists like Liraglutide.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of intracellular cyclic AMP (cAMP), the primary second messenger for Gs-coupled receptors.
Objective: To determine the in vitro potency (EC50) of a test compound at the GLP-1 receptor.
Materials:
-
Cell Line: A stable cell line (e.g., CHO or HEK-293) engineered to express the human GLP-1 receptor.[13]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with HEPES and a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[13]
-
Test Agonists: Serial dilutions of Liraglutide, Semaglutide, etc.
-
Detection Kit: A commercial cAMP detection kit, typically based on Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA.[7][13]
Procedure:
-
Cell Plating: Seed the GLP-1R expressing cells into 96- or 384-well microplates and culture until they reach confluence.
-
Pre-incubation: Aspirate the culture medium and wash the cells with assay buffer.
-
Agonist Stimulation: Add serial dilutions of the test agonists (and a positive control like native GLP-1) to the wells. Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.[13]
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the detection kit.
-
cAMP Detection: Add the HTRF detection reagents (e.g., anti-cAMP antibody labeled with a donor fluorophore and cAMP labeled with an acceptor fluorophore) to the lysate.[13]
-
Signal Reading: After incubation, read the plate on an HTRF-compatible plate reader. The signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the concentration-response curve and fit to a four-parameter logistic equation to determine the EC50 value.
Receptor Binding Affinity Assay
This assay measures how strongly a compound binds to the receptor. It is used to determine the dissociation constant (Kd) or the inhibition constant (Ki).
Objective: To quantify the binding affinity of a test compound for the GLP-1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells overexpressing the GLP-1 receptor.[14]
-
Radiolabeled Ligand: A high-affinity GLP-1 receptor ligand labeled with a radioisotope (e.g., ¹²⁵I-Exendin(9-39)).[14]
-
Binding Buffer: A buffer solution such as HEPES with MgCl₂ and protease inhibitors.[14]
-
Test Compounds: Unlabeled Liraglutide and other agonists at various concentrations.
-
Filtration System: A cell harvester and glass fiber filters to separate bound from unbound ligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Assay Setup (Competition Binding): In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with the bound radioligand will be trapped on the filter, while the unbound ligand passes through.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki can then be calculated using the Cheng-Prusoff equation.
References
- 1. GLP-1 agonists exenatide and liraglutide: a review about their safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. Exenatide and liraglutide: different approaches to develop GLP-1 receptor agonists (incretin mimetics)--preclinical and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. GLP-1 receptor agonists: a review of head-to-head clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hcplive.com [hcplive.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Quantification of the effect of GLP‐1R agonists on body weight using in vitro efficacy information: An extension of the Hall body composition model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GLP-1 receptor agonists: an updated review of head-to-head clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liraglutide vs Semaglutide: How do they compare? [drugs.com]
- 12. Effect of Weekly Subcutaneous Semaglutide vs Daily Liraglutide on Body Weight in Adults With Overweight or Obesity Without Diabetes: The STEP 8 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Species-Specific Efficacy of ZH8667, a Novel EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of ZH8667, a novel Epidermal Growth Factor Receptor (EGFR) inhibitor, across various species. The data presented herein is intended to inform decisions regarding preclinical model selection and to provide a framework for anticipating potential translational differences in clinical development. Understanding inter-species variations in drug response is critical for successful drug development.[1][2]
Overview of this compound Mechanism of Action
This compound is a potent and selective tyrosine kinase inhibitor (TKI) targeting the ATP-binding site of EGFR.[3] Its primary mechanism involves the inhibition of EGFR autophosphorylation, which subsequently blocks downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are critical for cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a key driver in several human cancers, making it a validated therapeutic target.[4]
Below is a diagram illustrating the canonical EGFR signaling pathway and the point of inhibition by this compound.
Comparative In Vitro Efficacy
The in vitro potency of this compound was assessed across a panel of cancer cell lines derived from different species. The half-maximal inhibitory concentration (IC50) was determined using a standard cell viability assay.[5]
Table 1: Comparative IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Species of Origin | Cancer Type | EGFR Mutation Status | This compound IC50 (nM) |
| A431 | Human | Squamous Cell Carcinoma | Wild-Type (Amplified) | 8.5 ± 1.2 |
| NCI-H1975 | Human | Non-Small Cell Lung Cancer | L858R / T790M | 150.2 ± 15.7 |
| B16-F10 | Murine | Melanoma | Wild-Type | > 10,000 |
| CT26 | Murine | Colon Carcinoma | Wild-Type | > 10,000 |
| D17 | Canine | Osteosarcoma | Wild-Type | 45.6 ± 5.1 |
Interpretation: this compound demonstrates potent activity against human cancer cell lines with wild-type EGFR amplification and reduced activity in a cell line with the T790M resistance mutation.[4] Notably, the compound shows significantly lower potency in the tested murine cell lines, suggesting potential species-specific differences in the target protein or cellular uptake mechanisms. The canine cell line showed intermediate sensitivity. These differences are crucial for selecting relevant animal models for in vivo studies.[6]
Comparative In Vivo Efficacy
To investigate the in vivo anti-tumor activity of this compound, cell line-derived xenograft (CDX) models were established in immunodeficient mice.[7] Human (A431) and canine (D17) tumor cells were implanted in mice to assess efficacy against tumors of different species origins in a consistent host environment.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Species of Origin | Treatment Group | Dose | Tumor Growth Inhibition (TGI %) |
| A431 | Human | Vehicle | - | 0% |
| This compound | 50 mg/kg, QD | 85% | ||
| D17 | Canine | Vehicle | - | 0% |
| This compound | 50 mg/kg, QD | 62% |
TGI (%) was calculated at the end of the study (Day 21) relative to the vehicle control group.
Interpretation: this compound effectively suppressed the growth of human A431 tumors in a xenograft model, consistent with its in vitro potency.[7][8] While still demonstrating significant activity, the efficacy against the canine D17 osteosarcoma model was less pronounced. This corroborates the in vitro findings and highlights the importance of establishing a robust in vitro-in vivo correlation (IVIVC) to predict clinical outcomes.[9][10]
The workflow for conducting such an in vivo efficacy study is outlined below.
References
- 1. Inter-species differences in drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-species comparison and validation for drug discovery and biomarker research using QIAGEN Ingenuity Pathway Analysis (IPA) - tv.qiagenbioinformatics.com [tv.qiagenbioinformatics.com]
- 3. The efficacy and safety of EGFR inhibitor monotherapy in non-small cell lung cancer: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Justification for species selection for pharmaceutical toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. 14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service) - Altogen Labs [altogenlabs.com]
- 9. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
Comparative Pharmacology of ZH8667 and Its Derivatives: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the pharmacological properties of ZH8667, a novel Trace Amine-Associated Receptor 1 (TAAR1) agonist, and its structurally related derivatives, ZH8651 and ZH8659. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of TAAR1 modulation, particularly in the context of neuropsychiatric disorders such as schizophrenia.
Abstract
Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising G-protein coupled receptor (GPCR) target for the treatment of schizophrenia and other related disorders. Unlike traditional antipsychotics that primarily target dopamine D2 receptors, TAAR1 agonists offer a novel mechanism of action with the potential for improved efficacy and a more favorable side-effect profile. This guide focuses on this compound, a potent and selective TAAR1 agonist that preferentially activates the Gs signaling pathway. We provide a comparative pharmacological overview of this compound and two of its key derivatives: ZH8651, a dual Gs/Gq agonist, and ZH8659, a Gq-preferring agonist. The information presented herein is compiled from recent scientific literature and aims to provide a clear and objective comparison of their in vitro and in vivo activities, supported by detailed experimental protocols and visual representations of the underlying biological pathways and experimental designs.
In Vitro Pharmacology: Potency and Signaling Profile
The in vitro pharmacological profiles of this compound and its derivatives were primarily characterized by their ability to activate the TAAR1 receptor and stimulate downstream signaling pathways. The key parameters, including potency (EC50) for Gs and Gq signaling, are summarized in the table below.
| Compound | Target(s) | Signaling Pathway | EC50 (nM) | Reference |
| This compound | TAAR1 | Gs | 1.17 | [1] |
| ZH8651 | TAAR1 | Gs/Gq | 1540 (human, Gα16) | [2] |
| ZH8965 | TAAR1 | Gs/Gq | 6.1 (Gs), 14.8 (Gq) | [1] |
| ZH8659 | TAAR1 | Gq | Not explicitly quantified in the provided search results | [1][3] |
Note: The EC50 value for ZH8651 is for human TAAR1 expressed in CHO-K1 cells co-expressed with Gα16 protein, which couples to Gq signaling pathways.[2] ZH8965 is another TAAR1 agonist with dual Gs/Gq activity.[1]
In Vivo Pharmacology: Efficacy in a Schizophrenia Model
The therapeutic potential of these compounds was assessed in a widely used animal model of schizophrenia, the MK-801-induced hyperactivity and cognitive deficit model in mice. MK-801, a non-competitive NMDA receptor antagonist, induces schizophrenia-like symptoms in rodents.[4][5][6][7]
Key Findings
Orally administered ZH8651 and ZH8659 (at a dose of 3 mg/kg) were found to significantly alleviate the schizophrenia-like symptoms induced by MK-801.[8] Their efficacy was comparable to that of the investigational drug SEP-363856, another TAAR1 agonist. Notably, unlike SEP-363856, which showed a significant inhibition of baseline locomotion, ZH8651 and ZH8659 did not appear to cause this potential side effect.[8]
Experimental Protocols
In Vitro Gs and Gq Signaling Assays
Objective: To determine the potency and signaling bias of this compound and its derivatives at the TAAR1 receptor.
Methodology:
-
Cell Lines: HEK293 or CHO cells stably expressing human or mouse TAAR1.
-
Gs Activation Assay (cAMP Accumulation):
-
Cells are seeded in 96-well plates and incubated overnight.
-
The cells are then treated with various concentrations of the test compounds (this compound, ZH8651, ZH8659) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Following a defined incubation period, intracellular cAMP levels are measured using a commercially available kit, such as a LANCE Ultra cAMP kit or a similar TR-FRET-based assay.
-
EC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
-
Gq Activation Assay (Intracellular Calcium Mobilization):
-
Cells co-expressing TAAR1 and a promiscuous G-protein alpha subunit (e.g., Gα16) that couples to the phospholipase C pathway are used.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The baseline fluorescence is measured, and then the cells are stimulated with different concentrations of the test compounds.
-
The change in intracellular calcium concentration is monitored in real-time using a fluorescence plate reader.
-
EC50 values are determined from the concentration-response curves.
-
In Vivo MK-801-Induced Schizophrenia Model
Objective: To evaluate the antipsychotic-like efficacy of this compound and its derivatives in an animal model of schizophrenia.
Methodology:
-
Animals: Adult male C57BL/6 mice.
-
Induction of Schizophrenia-like Symptoms:
-
Drug Administration:
-
Test compounds (ZH8651, ZH8659) or a vehicle control are administered orally (p.o.) at a specified time before the behavioral tests.
-
-
Behavioral Assessments:
-
Locomotor Activity (Hyperactivity): Spontaneous locomotor activity is measured in an open-field arena. The total distance traveled, and other parameters are recorded using an automated tracking system.
-
Cognitive Function (Working Memory): Cognitive deficits are often assessed using tasks such as the T-maze spontaneous alternation task or the Morris water maze.[4][6]
-
Prepulse Inhibition (Sensorimotor Gating): Deficits in prepulse inhibition (PPI) of the startle reflex are a hallmark of schizophrenia and can be measured using a startle response system.
-
-
Data Analysis: Behavioral data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of the test compounds with the vehicle and positive control groups.
Signaling Pathways and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: TAAR1 Signaling Pathways Activated by this compound and its Derivatives.
Caption: Experimental Workflow for the Pharmacological Evaluation of TAAR1 Agonists.
Conclusion
This compound and its derivatives represent a novel class of TAAR1 agonists with distinct signaling profiles. The preferential Gs agonism of this compound, the dual Gs/Gq agonism of ZH8651, and the Gq-preferring nature of ZH8659 provide valuable tools for dissecting the roles of these signaling pathways in the therapeutic effects of TAAR1 activation. The promising in vivo efficacy of these compounds in a preclinical model of schizophrenia, coupled with a potentially favorable side-effect profile, underscores the importance of continued research into this class of molecules for the development of new treatments for neuropsychiatric disorders. Further studies are warranted to fully elucidate their mechanisms of action and to assess their long-term safety and efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Repeated injection of MK801: an animal model of schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rodent model of Schizophrenia - MK-801 induced hyperactivity and cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 7. MK-801 induces schizophrenic behaviors through downregulating Wnt signaling pathways in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EMDR Atlas [emdataresource.org]
Safety Operating Guide
Proper Disposal Procedures for ZH8667: A Guide for Laboratory Professionals
Disclaimer: This document provides disposal guidance for Huitian® 8667, a two-component polyurethane adhesive, based on its technical data sheet. A specific Safety Data Sheet (SDS) for a product labeled "ZH8667" was not located. The procedures outlined are based on the chemical nature of this product type and general hazardous waste management principles. Users must obtain and adhere to the specific SDS for their product and comply with all federal, state, and local environmental regulations. The Resource Conservation and Recovery Act (RCRA) establishes a framework for managing hazardous waste from generation to disposal.[1][2]
The proper handling and disposal of laboratory chemicals are paramount for ensuring personnel safety and environmental protection. This guide provides detailed procedures for the safe disposal of this compound, identified as Huitian® 8667, a two-component polyurethane bonding adhesive. The information is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
Product Identification and Hazard Assessment
Huitian® 8667 is a two-component polyurethane adhesive consisting of:
-
Part A: A black, hydroxyl-based component.
-
Part B: A beige, isocyanate prepolymer component.[3]
Isocyanates, a key component, are known irritants to the skin and eyes.[4] Therefore, a thorough hazard assessment is the first step. All waste generated must undergo a "hazardous waste determination" to see if it is regulated under RCRA or local laws.[1] This determination can be based on generator knowledge or chemical analysis.
Personal Protective Equipment (PPE)
Before handling this compound in any form (liquid, mixed, or waste), appropriate Personal Protective Equipment (PPE) must be worn. This creates a barrier between the user and potentially hazardous materials.
Recommended PPE Includes:
-
Gloves: Nitrile, natural rubber, or polyvinyl alcohol (PVA) chemical-resistant gloves are recommended.[5][6] Always inspect gloves before use and use proper removal techniques to avoid skin contact.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent eye contact.[7]
-
Protective Clothing: A lab coat or chemical-resistant suit should be worn.[6]
-
Ventilation: Always handle uncured or curing this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors.[4][5]
Contaminated PPE should be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.[8][9]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its state (uncured, cured, or empty container). Under no circumstances should liquid chemical waste be disposed of down the drain.[2]
Procedure for Small Quantities of Unused Product:
-
Mixing and Curing: In a well-ventilated fume hood, mix the unused Part A and Part B components according to the manufacturer's specified ratio (A:B = 0.85:1 by weight or 1:1 by volume).[3]
-
Solidification: Spread the mixed adhesive on a chemically resistant surface (e.g., a metal pan or cardboard) to cure completely.[5] The curing process may take up to 3 days at 25°C.[3]
-
Disposal of Cured Solid: Once fully cured, the polyurethane adhesive is considered an inert solid.[5] According to the technical data sheet, if this solid waste is not contaminated with other hazardous substances, it can be disposed of in a landfill or through incineration.[3][10] Always confirm that this disposal method is permitted by your local waste authority.
Procedure for Liquid Waste and Contaminated Materials:
-
Containment: Collect all liquid waste (uncured Part A, Part B, or mixtures) and solvent rinsate in a designated, compatible hazardous waste container.[2] The container must be in good condition, with no leaks, and kept tightly sealed except when adding waste.[1][2]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the chemical names of all constituents (e.g., "Waste Polyurethane Resin: Hydroxyl Component and Isocyanate Prepolymer"), the accumulation start date, and the name of the generating individual or lab.[1][11] Do not use abbreviations or chemical formulas.[11]
-
Segregation: Store the hazardous waste container in a designated satellite accumulation area, segregated from incompatible materials.[2]
-
Disposal Request: Schedule a pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][12]
Procedure for Empty Containers:
Containers that held this compound must be managed properly to avoid potential hazards.
-
Triple Rinsing: For a container to be considered "empty" and non-hazardous, it may need to be triple-rinsed with a suitable solvent capable of removing the chemical residue.[2]
-
Rinsate Collection: The solvent rinsate from this process is considered hazardous waste and must be collected and disposed of as described above.[2]
-
Container Disposal: After triple-rinsing and air drying, deface the original chemical labels and dispose of the container in the regular trash or recycling, as permitted by your facility.[2][12]
Data Summary: Huitian® 8667 Properties
The following table summarizes key quantitative data from the Huitian® 8667 technical data sheet. This information is crucial for understanding the material's handling and curing characteristics.
| Property | Part A (Hydroxyl) | Part B (Isocyanate) | After Curing |
| Appearance | Black | Beige | Gray |
| Density (g/cm³) | 1.2 - 1.3 | - | - |
| Operating Time (min) | - | - | 3 - 5 |
| Position Time (min @ 25°C) | - | - | 28 - 35 |
| Full Cure Time (days @ 25°C) | - | - | ≥3 |
| Shear Strength (MPa) | - | - | ≥3.0 |
| Tensile Strength (MPa) | - | - | ≥3.5 |
| Elongation at Break | - | - | ≥180% |
| Hardness (Shore A) | - | - | 65 - 75 |
| Data sourced from the Huitian® 8667 Technical Data Sheet.[3] |
Experimental Protocol: Hazardous Waste Determination
A hazardous waste determination is a mandatory protocol to ensure regulatory compliance.
Methodology:
-
SDS Review (Primary Method): Obtain the Safety Data Sheet (SDS) for the specific product. Section 13 (Disposal Considerations) and Section 14 (Transport Information) will provide critical guidance. The SDS will indicate if the waste is considered hazardous under EPA RCRA regulations.
-
Waste Characterization: If the SDS is unavailable or ambiguous, the waste must be characterized. This involves determining if it exhibits any of the four hazardous characteristics defined in 40 CFR Part 261, Subpart C:
-
Ignitability: Flashpoint, ability to cause fire.
-
Corrosivity: pH levels.
-
Reactivity: Tendency to explode or react violently.
-
Toxicity: Presence of specific contaminants at concentrations above regulatory limits.
-
-
Listed Wastes Check: Compare the chemical constituents of the waste against the EPA's lists of hazardous wastes (F, K, P, and U lists) found in 40 CFR Part 261, Subpart D. For instance, some chemicals used in the polyurethane industry may be U-listed toxic wastes upon disposal.[13]
-
Documentation: Document the determination method and results. This documentation must be kept on file for a minimum of three years.[1]
-
Consultation: If uncertainty exists, consult with your institution's EHS department for guidance.
Visual Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound waste.
References
- 1. m.youtube.com [m.youtube.com]
- 2. dnr.mo.gov [dnr.mo.gov]
- 3. industryglue.com [industryglue.com]
- 4. industryglue.com [industryglue.com]
- 5. leevalley.com [leevalley.com]
- 6. spraypolyurethane.org [spraypolyurethane.org]
- 7. celcomponents.com [celcomponents.com]
- 8. sbnsoftware.com [sbnsoftware.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. industryglue.com [industryglue.com]
- 11. epa.gov [epa.gov]
- 12. Recycling and Disposal Methods for Polyurethane Wastes: A Review [scirp.org]
- 13. adhesivesmag.com [adhesivesmag.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
